Tivozanib
Description
Properties
IUPAC Name |
1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O5/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18/h4-11H,1-3H3,(H2,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMVMDHWKHCIDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963865 | |
| Record name | Tivozanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1g/mL | |
| Record name | Tivozanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11800 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
475108-18-0 | |
| Record name | Tivozanib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475108-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tivozanib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475108180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tivozanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11800 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tivozanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIVOZANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/172030934T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
220-233 | |
| Record name | Tivozanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11800 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Tivozanib's Mechanism of Action in Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tivozanib (Fotivda®) is a potent and selective oral tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptors (VEGFRs), playing a pivotal role in the inhibition of tumor angiogenesis. This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved. This compound's high selectivity for VEGFR-1, -2, and -3 leads to a robust anti-angiogenic effect by blocking the downstream signaling cascades crucial for endothelial cell proliferation, migration, and survival. This targeted approach translates into clinical efficacy, particularly in highly vascularized tumors such as renal cell carcinoma (RCC).
Core Mechanism of Action: Potent and Selective VEGFR Inhibition
This compound exerts its anti-angiogenic effects by competitively binding to the ATP-binding site of the intracellular tyrosine kinase domain of all three VEGFRs. This inhibition prevents the autophosphorylation of the receptors upon ligand (VEGF) binding, thereby blocking the initiation of downstream signaling.
Kinase Inhibition Profile
This compound is distinguished by its high potency and selectivity for VEGFRs over other tyrosine kinases. This specificity is thought to contribute to its manageable safety profile. In vitro kinase assays have quantified its inhibitory activity:
| Kinase Target | IC50 (nM) | Reference(s) |
| VEGFR-1 (Flt-1) | 0.21 - 30 | [1][2][3] |
| VEGFR-2 (KDR) | 0.16 - 6.5 | [1][2][3] |
| VEGFR-3 (Flt-4) | 0.24 - 15 | [1][2][3] |
| c-Kit | 1.63 | [1] |
| PDGFRβ | 1.72 | [1] |
| FGFR-1 | >1,000 | [3] |
| Flt3 | >1,000 | [3] |
| c-Met | >1,000 | [3] |
| EGFR | >10,000 | [3] |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free assay.
Downstream Signaling Pathways
By inhibiting VEGFR phosphorylation, this compound effectively blocks the activation of key downstream signaling pathways that are critical for the angiogenic process. The two primary cascades affected are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.
The MAPK/ERK pathway is a central regulator of cell proliferation. This compound's blockade of VEGFR-2 prevents the activation of Phospholipase C gamma (PLCγ), which in turn inhibits the Ras/Raf/MEK/ERK signaling cascade. This leads to decreased phosphorylation of ERK1/2, ultimately suppressing the transcription of genes involved in endothelial cell proliferation.[4]
The PI3K/Akt pathway is crucial for cell survival and migration. This compound's inhibition of VEGFR-2 blocks the activation of PI3K, leading to reduced phosphorylation of Akt. This suppression of Akt activity promotes apoptosis and inhibits the migration of endothelial cells.
Experimental Protocols
The anti-angiogenic activity of this compound has been validated through a series of in vitro and in vivo experiments.
In Vitro Assays
Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of VEGFR kinases by 50% (IC50).
Methodology:
-
Reaction Mixture Preparation: A reaction buffer containing recombinant human VEGFR-1, -2, or -3 kinase domain, a specific peptide substrate, and ATP is prepared.
-
This compound Incubation: Serial dilutions of this compound are added to the reaction mixture and incubated at room temperature for a specified period (e.g., 10-30 minutes) to allow for inhibitor binding.
-
Kinase Reaction Initiation: The kinase reaction is initiated by the addition of a phosphate donor (e.g., [γ-³²P]ATP).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as scintillation counting or fluorescence-based assays.
-
IC50 Calculation: The percentage of kinase inhibition is plotted against the this compound concentration, and the IC50 value is determined using non-linear regression analysis.
Objective: To assess the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs).
Methodology:
-
Cell Seeding: HUVECs are seeded in 96-well plates in complete growth medium and allowed to adhere overnight.
-
Serum Starvation: The medium is replaced with a low-serum medium for 24 hours to synchronize the cells.
-
Treatment: Cells are treated with various concentrations of this compound in the presence or absence of a pro-angiogenic stimulus, typically VEGF (e.g., 20 ng/mL).[5]
-
Incubation: The plates are incubated for 48-72 hours.
-
Proliferation Assessment: Cell proliferation is measured using assays such as MTT, which quantifies metabolically active cells, or by direct cell counting.[5]
Objective: To evaluate the inhibitory effect of this compound on VEGF-induced endothelial cell migration.
Methodology:
-
Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed in a 24-well plate. The lower chamber is filled with medium containing a chemoattractant, such as VEGF.
-
Cell Seeding: HUVECs, pre-treated with different concentrations of this compound, are seeded into the upper chamber in serum-free medium.
-
Incubation: The plate is incubated for a period that allows for cell migration (e.g., 4-24 hours).
-
Cell Removal and Staining: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed and stained (e.g., with crystal violet).
-
Quantification: The number of migrated cells is counted under a microscope in several random fields.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of this compound in a living organism.
Methodology:
-
Tumor Cell Implantation: Human renal cell carcinoma cells (e.g., 786-O) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[6]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered orally, typically once daily, at a specified dose (e.g., 1-5 mg/kg).[4][7] The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis to assess microvessel density (e.g., using CD31 staining) and apoptosis.
Clinical Efficacy in Renal Cell Carcinoma
The potent anti-angiogenic activity of this compound has been demonstrated in clinical trials, most notably in advanced renal cell carcinoma (RCC), a highly vascularized tumor type.
TIVO-3 Phase III Clinical Trial
The TIVO-3 trial was a randomized, open-label, multicenter study that compared the efficacy and safety of this compound with sorafenib in patients with relapsed or refractory advanced RCC who had received at least two prior systemic therapies.[8][9]
| Parameter | This compound | Sorafenib | Hazard Ratio (95% CI) | p-value | Reference(s) |
| Median Progression-Free Survival (PFS) | 5.6 months | 3.9 months | 0.73 (0.56-0.94) | 0.016 | [8] |
| Objective Response Rate (ORR) | 18% | 8% | - | - | [8] |
| 3-Year PFS Rate | 12.3% | 2.4% | - | - | [10] |
| 4-Year PFS Rate | 7.6% | 0% | - | - | [10] |
These results demonstrate a statistically significant improvement in progression-free survival for patients treated with this compound compared to sorafenib, highlighting its clinical benefit in a heavily pre-treated patient population.[8]
Conclusion
This compound's mechanism of action is centered on its potent and selective inhibition of VEGFR-1, -2, and -3. This targeted approach effectively disrupts the downstream signaling pathways essential for angiogenesis, leading to a significant reduction in endothelial cell proliferation, migration, and survival. The preclinical data, supported by robust clinical evidence from trials such as TIVO-3, establish this compound as an important therapeutic agent in the management of advanced renal cell carcinoma and a valuable tool for researchers investigating the complexities of tumor angiogenesis. Its high selectivity offers a potential advantage in terms of tolerability, making it a subject of continued interest in the field of oncology drug development.
References
- 1. Phase II study of this compound, an oral VEGFR inhibitor, in patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in renal cell carcinoma: a new approach to previously treated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Antiangiogenic effects of this compound, an oral VEGF receptor tyrosine kinase inhibitor, on experimental choroidal neovascularization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VEGF stimulated the angiogenesis by promoting the mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics [frontiersin.org]
- 7. This compound in the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urotoday.com [urotoday.com]
- 9. ascopubs.org [ascopubs.org]
- 10. AVEO Oncology Announces Publication of Long-Term Survival in Patients With Relapsed/Refractory Advanced Renal Cell Carcinoma Treated With this compound: Analysis of the Phase III TIVO-3 Trial in The Oncologist - Aveo Oncology [aveooncology.com]
Tivozanib: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tivozanib, marketed under the brand name Fotivda, is a potent and selective oral tyrosine kinase inhibitor (TKI).[1][2] It functions primarily by targeting the vascular endothelial growth factor receptors (VEGFRs), key mediators of angiogenesis—the formation of new blood vessels.[2] This targeted mechanism of action makes it a significant therapeutic agent in the treatment of advanced renal cell carcinoma (RCC), for which it has received regulatory approval.[3] This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, mechanism of action, and associated experimental methodologies.
Chemical Structure and Identification
This compound is a quinoline-urea derivative.[2] Its chemical structure is characterized by a 6,7-dimethoxyquinoline core linked via an ether bond to a 3-chloro-4-aminophenoxy group, which in turn is connected to a 5-methylisoxazole moiety through a urea linkage.[3]
| Identifier | Value |
| IUPAC Name | 1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea[3] |
| CAS Number | 475108-18-0[1] |
| Molecular Formula | C₂₂H₁₉ClN₄O₅[1] |
| SMILES | CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl[3] |
| InChI Key | SPMVMDHWKHCIDT-UHFFFAOYSA-N[4] |
| Synonyms | AV-951, KRN951[2] |
Physicochemical Properties
This compound hydrochloride monohydrate presents as a white to light brown powder.[2] It is characterized by low aqueous solubility.[5]
| Property | Value | Reference |
| Molecular Weight | 454.86 g/mol | [2] |
| Melting Point | 220-233 °C | [6] |
| logP (Octanol/Water) | 4.31 | [6] |
| pKa (Strongest Acidic) | 8.27 (Predicted) | [7] |
| pKa (Strongest Basic) | 5.89 (Predicted) | [7] |
| Water Solubility | Practically insoluble (0.09 mg/mL for hydrochloride salt) | [8] |
| DMSO Solubility | ≥ 2 mg/mL | [4] |
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting angiogenesis. It is a potent and selective inhibitor of all three vascular endothelial growth factor receptors: VEGFR-1, VEGFR-2, and VEGFR-3.[9] By binding to the ATP-binding site of these receptors, this compound prevents their phosphorylation and subsequent activation.[1] This blockade disrupts the downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[1] In addition to its potent activity against VEGFRs, this compound also demonstrates inhibitory effects on other tyrosine kinases such as c-Kit and platelet-derived growth factor receptor beta (PDGFR-β) at therapeutically relevant concentrations.[3]
Signaling Pathway Diagram
Caption: this compound inhibits VEGFR phosphorylation, blocking downstream PI3K/AKT and RAS/MEK/ERK pathways.
Pharmacokinetic (ADME) Properties
This compound exhibits a long elimination half-life, which supports once-daily dosing.[2] It is primarily metabolized by the cytochrome P450 system and excreted mainly through the feces.[2]
| ADME Parameter | Value | Reference |
| Absorption (Tₘₐₓ) | 2 to 24 hours (oral) | [2] |
| Distribution (Protein Binding) | >99% (primarily to albumin) | [2] |
| Distribution (Apparent Volume, Vd/F) | 121 L | [10] |
| Metabolism | Primarily via CYP3A4 and CYP1A1; >90% circulates unchanged | [2] |
| Elimination Half-life | 4.5 - 5.1 days | [2] |
| Excretion | 79% in feces (26% as unchanged drug), 12% in urine (as metabolites) | [2][3] |
Experimental Protocols
This section details the methodologies used to characterize the properties of this compound.
In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of VEGFR-2.
Principle: The assay measures the amount of ATP remaining after a kinase reaction. A decrease in ATP consumption (higher luminescence signal) corresponds to higher kinase inhibition.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer (1x): Prepare by diluting a 5x stock (e.g., containing Tris-HCl, MgCl₂, MnCl₂, DTT) with distilled water.[2]
-
ATP Solution: Prepare a working solution (e.g., 500 µM) in 1x Kinase Buffer.[11]
-
Substrate Solution: Use a generic tyrosine kinase substrate, such as Poly(Glu,Tyr) 4:1, diluted in 1x Kinase Buffer.[2]
-
Enzyme Solution: Dilute purified recombinant human VEGFR-2 kinase domain to a working concentration (e.g., 1-2 ng/µL) in 1x Kinase Buffer.[11]
-
This compound Dilutions: Prepare a serial dilution of this compound in 10% DMSO, creating a range of concentrations to determine the IC₅₀.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 5 µL of the this compound dilution or vehicle control (10% DMSO).
-
Add 25 µL of a master mix containing 1x Kinase Buffer, ATP, and the substrate.[2]
-
Initiate the kinase reaction by adding 20 µL of the diluted VEGFR-2 enzyme solution to all wells except the "blank" control. Add 20 µL of 1x Kinase Buffer to the blank wells.[2]
-
Incubate the plate at 30°C for 45 minutes.[2]
-
-
Detection:
-
Data Analysis:
-
Subtract the "blank" reading from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Endothelial Cell Proliferation Assay (MTT-Based)
This assay assesses the cytostatic effect of this compound on endothelial cells, which is a functional consequence of VEGFR inhibition.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan is proportional to the number of viable cells.[6]
Methodology:
-
Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVECs) in appropriate endothelial growth medium.
-
Seed the HUVECs into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the cells and replace it with 100 µL of medium containing the various concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[3]
-
Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[3]
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well to dissolve the formazan crystals.[3][4]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC₅₀ value, representing the concentration of this compound that inhibits cell proliferation by 50%.
-
Preclinical Pharmacokinetic Study Workflow
This workflow describes a typical study in rodents to determine key pharmacokinetic parameters of this compound.
Caption: A typical workflow for a preclinical pharmacokinetic study of an orally administered drug.
Conclusion
This compound is a well-characterized small molecule inhibitor with high potency and selectivity for VEGFRs. Its distinct chemical structure translates to favorable physicochemical and pharmacokinetic properties for oral administration. The established mechanism of action, centered on the potent inhibition of angiogenesis, provides a strong rationale for its clinical efficacy in hypervascular tumors like renal cell carcinoma. The experimental protocols outlined herein represent standard methodologies for the preclinical evaluation and characterization of similar targeted kinase inhibitors.
References
- 1. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. jetir.org [jetir.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. bpsbioscience.com [bpsbioscience.com]
Tivozanib: A Technical Guide to Target Pathways and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tivozanib (Fotivda®) is an oral, potent, and selective tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptors (VEGFRs).[1][2] It is approved for the treatment of adult patients with relapsed or refractory advanced renal cell carcinoma (RCC).[2][3] this compound's mechanism of action is centered on the inhibition of angiogenesis, a critical process for tumor growth and metastasis, by blocking the signaling pathways mediated by VEGF.[1][4] This technical guide provides an in-depth overview of this compound's target pathways, kinase selectivity, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Inhibition of VEGFR Signaling
This compound is a quinoline urea derivative that acts as a selective inhibitor of all three VEGFRs: VEGFR-1, VEGFR-2, and VEGFR-3.[2][5] These receptors are key mediators of angiogenesis. Upon binding of their ligands (VEGF-A, VEGF-B, and placental growth factor for VEGFR-1; VEGF-A, VEGF-C, and VEGF-D for VEGFR-2; and VEGF-C and VEGF-D for VEGFR-3), the receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events.
This compound binds to the ATP-binding pocket of the VEGFR tyrosine kinase domain, preventing this autophosphorylation and subsequent activation of downstream signaling pathways.[1] This blockade of VEGFR signaling leads to a reduction in endothelial cell proliferation, migration, and tube formation, ultimately inhibiting the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1] The consequences of this anti-angiogenic effect include decreased vascular permeability and inhibition of tumor growth.[4][6]
Key Signaling Pathways Targeted by this compound
The inhibition of VEGFRs by this compound disrupts several critical downstream signaling pathways essential for angiogenesis:
-
Phospholipase C-gamma (PLCγ) Pathway: Activation of PLCγ leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn activate protein kinase C (PKC) and mobilize intracellular calcium. This pathway is involved in endothelial cell proliferation and migration.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a major pathway downstream of VEGFR-2 that promotes endothelial cell survival and proliferation.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, is activated by VEGFRs and plays a crucial role in endothelial cell proliferation and differentiation.
Below is a diagram illustrating the VEGFR signaling pathway and the point of inhibition by this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fotivdahcp.com [fotivdahcp.com]
The Pharmacokinetics and Metabolism of Tivozanib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo pharmacokinetics and metabolism of Tivozanib (Fotivda®), a potent and selective oral tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs). This compound's mechanism of action involves the inhibition of VEGFR-1, -2, and -3, key mediators of tumor angiogenesis, growth, and metastasis.[1][2][3] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its effective and safe use in clinical practice.
Mechanism of Action: VEGFR Signaling Inhibition
This compound exerts its anti-tumor effects by targeting the VEGF signaling pathway, which is crucial for angiogenesis.[2] By binding to the ATP-binding site of VEGFR-1, -2, and -3, this compound inhibits their phosphorylation and subsequent activation.[2][3] This blockade disrupts downstream signaling cascades, including the MAPK and PI3K/Akt pathways, ultimately leading to a reduction in endothelial cell proliferation, migration, and vascular permeability, thereby inhibiting tumor growth.[2][4]
Caption: this compound's inhibition of the VEGF signaling pathway.
Pharmacokinetic Profile
This compound is characterized by a long absorption time and a terminal half-life that supports once-daily oral administration.[5][6] Its pharmacokinetic parameters have been evaluated in healthy volunteers and patients with advanced solid tumors.
Absorption
Following oral administration, this compound is absorbed with a median time to maximum plasma concentration (Tmax) ranging from 2 to 24 hours.[1][7] A study in healthy subjects receiving a radiolabeled dose reported a mean Tmax of 10.9 hours.[8] The presence of a high-fat meal decreases the maximum concentration (Cmax) by approximately 23% but does not significantly affect the overall exposure (AUC), suggesting the drug can be taken with or without food.[9][10]
Distribution
In the bloodstream, this compound is extensively bound to plasma proteins (>99%), primarily albumin.[1][4] This high degree of protein binding is independent of the drug concentration.[11] The apparent volume of distribution (V/F) is 123 L, indicating distribution into tissues.[4]
Metabolism
This compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme, with minor contributions from CYP1A1 and several UGTs.[1][4][12] Despite this, the parent drug is the major circulating component, with unchanged this compound accounting for over 90% of the drug-related material in serum after a radiolabeled dose.[1][4][13] Identified metabolic pathways include demethylation, hydroxylation, and N-oxidation.[1]
Excretion
Elimination of this compound occurs predominantly through the feces.[4] In a mass balance study with healthy male volunteers who received a single oral dose of radiolabeled this compound, a mean of 91.0% of the total radioactivity was recovered.[8] Of the administered dose, 79.3% was recovered in the feces (with approximately 26% as the unchanged parent drug) and 11.8% was recovered in the urine, exclusively as metabolites.[4][8] No unchanged this compound is found in the urine.[8] The biological half-life ranges from 4.5 to 5.1 days (approximately 111 hours).[1][4]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound from clinical studies.
Table 1: Single-Dose Pharmacokinetics of this compound in Healthy Volunteers
| Parameter | Value | Study Population | Reference |
| Dose | 1.34 mg (radiolabeled) | 8 Healthy Males | [4][8] |
| Tmax (median) | 10 hours (range: 3-24) | Healthy Volunteers | [4] |
| Tmax (mean ± SD) | 10.9 ± 5.84 hours | 8 Healthy Males | [8] |
| Cmax (mean ± SD) | 12.1 ± 5.67 ng/mL | 8 Healthy Males | [4][8] |
| AUC (mean ± SD) | 1084 ± 417.0 ng·h/mL | 8 Healthy Males | [4][8] |
| Half-life (t½) (mean ± SD) | 89.3 ± 23.5 hours | 8 Healthy Males | [8] |
| Half-life (t½) | ~111 hours | Prescribing Information | [4] |
Table 2: Excretion of this compound in Healthy Volunteers (Single 1.34 mg Radiolabeled Dose)
| Excretion Route | % of Administered Dose Recovered (mean ± SD) | Form | Reference |
| Feces | 79.3% ± 8.82% | Unchanged Drug and Metabolites | [8] |
| Urine | 11.8% ± 4.59% | Metabolites only | [8] |
| Total Recovery | 91.0% ± 11.0% | N/A | [8] |
Experimental Protocols
Human Mass Balance Study
To evaluate the ADME of this compound, a Phase I, open-label, single-dose study was conducted in healthy male participants.[8]
-
Protocol: Eight healthy male subjects received a single oral 1.5 mg dose of [14C]-Tivozanib (~160 μCi).[8]
-
Sample Collection: Whole blood, serum, urine, and feces were collected for up to 28 days post-dose to measure total radioactivity, and for pharmacokinetic analysis and metabolite profiling.[8]
-
Analysis: Concentrations of this compound and its metabolites were determined through radioanalysis and chromatographic techniques.[8]
Caption: Workflow for a human radiolabeled ADME study.
Pharmacokinetic Analysis in Patients
Pharmacokinetic data from patients with advanced solid tumors were collected in a Phase I dose-escalation study.[5]
-
Protocol: Patients received oral this compound once daily at doses of 1.0, 1.5, or 2.0 mg.[5]
-
Sample Collection: Pharmacokinetic blood samples were collected on day 1 and day 28 of the treatment cycle at multiple time points (predose and 0.5, 1, 2, 4, 6, 8, 10, and 24 hours after dosing).[5]
-
Analysis: this compound serum concentrations were quantified using a validated method involving liquid-liquid extraction followed by high-performance liquid chromatography with tandem mass spectrometry (HPLC/MS-MS).[5] The method was validated in the range of 0.089 to 89.3 ng/mL.[5]
Drug-Drug Interactions
Given that this compound is a substrate of CYP3A4, there is a potential for drug-drug interactions.[4][12]
-
CYP3A4 Inducers: Co-administration with strong CYP3A4 inducers, such as rifampicin, can decrease this compound plasma concentrations, potentially reducing its efficacy.[1][11] One study showed that rifampicin cut the half-life and total exposure (AUC) of this compound in half.[1] Therefore, concomitant use should be avoided.[11]
-
CYP3A4 Inhibitors: Co-administration with strong CYP3A4 inhibitors, like ketoconazole, did not show a clinically relevant effect on this compound's pharmacokinetics.[1]
This compound ADME Summary
The journey of this compound through the body involves oral absorption, extensive distribution with high plasma protein binding, limited metabolism primarily via CYP3A4, and elimination mainly through the feces.
Caption: Overview of this compound's ADME pathway in vivo.
Conclusion
This compound exhibits a predictable pharmacokinetic profile characterized by a long half-life, allowing for once-daily dosing. It undergoes limited metabolism, with the parent drug being the primary active moiety. The main route of elimination is fecal. An understanding of its primary metabolism by CYP3A4 is crucial for managing potential drug-drug interactions, particularly with strong inducers of this enzyme. These pharmacokinetic and metabolic properties contribute to its clinical activity and manageable safety profile in the treatment of advanced renal cell carcinoma.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. fotivdahcp.com [fotivdahcp.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aveooncology.com [aveooncology.com]
- 7. This compound: Current status and future directions in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absorption, Metabolism, and Excretion of [(14) C]-Tivozanib, a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor, in Healthy Male Participants: A Phase I, Open-Label, Mass-Balance Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The effect of food on the pharmacokinetics of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncologynewscentral.com [oncologynewscentral.com]
- 12. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. This compound | C22H19ClN4O5 | CID 9911830 - PubChem [pubchem.ncbi.nlm.nih.gov]
Molecular basis for Tivozanib's high potency and selectivity
An In-depth Technical Guide: The Molecular Basis for Tivozanib's High Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (Fotivda®) is a potent and selective oral tyrosine kinase inhibitor (TKI) that targets the vascular endothelial growth factor receptors (VEGFRs).[1][2] It is a quinoline urea derivative designed to suppress angiogenesis, the formation of new blood vessels, a critical process for tumor growth and metastasis.[1][3] Approved for the treatment of adult patients with relapsed or refractory advanced renal cell carcinoma (RCC), this compound's clinical efficacy is rooted in its distinct molecular mechanism.[1][4] This technical guide elucidates the molecular underpinnings of this compound's high potency and selectivity, providing a detailed examination of its interaction with VEGFRs, the structural basis for its activity, and the experimental methodologies used to characterize its profile.
Molecular Mechanism of Action
This compound functions as an ATP-competitive inhibitor of all three VEGFRs: VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4).[1][3] By binding to the ATP-binding site within the intracellular kinase domain of these receptors, this compound prevents their phosphorylation and subsequent activation.[3] This blockade halts the downstream signaling cascades that are essential for endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis and lymphangiogenesis.[3][5] While highly potent against VEGFRs, this compound also demonstrates inhibitory activity against other kinases like c-kit and platelet-derived growth factor receptor beta (PDGFRβ), though at significantly lower potencies.[6][7]
The VEGFR Signaling Pathway
The VEGF signaling pathway is a cornerstone of angiogenesis.[8] It is initiated when VEGF ligands (e.g., VEGF-A, VEGF-C) bind to their corresponding receptors on the surface of endothelial cells.[9] This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[10][11]
VEGFR-2 is considered the primary mediator of the angiogenic signal.[9] Its activation triggers several key downstream pathways, including:
-
The PLCγ-PKC-MAPK Pathway: This cascade stimulates DNA synthesis and promotes endothelial cell proliferation.[8][9]
-
The PI3K-Akt Pathway: Activated via Src, this pathway is crucial for promoting endothelial cell survival and increasing vascular permeability.[8]
This compound's inhibition of VEGFR phosphorylation effectively shuts down these pro-angiogenic signals.
Caption: VEGFR signaling pathway and the inhibitory action of this compound.
Molecular Basis for High Potency
This compound's high potency is a result of its optimized chemical structure, which allows for tight and sustained binding to the VEGFR kinase domain. It exhibits inhibitory activity at picomolar to low nanomolar concentrations.[2][12]
Quantitative Potency Data
Biochemical assays have consistently demonstrated this compound's potent inhibition of all three VEGFRs.
| Target Kinase | IC₅₀ (nmol/L) | Reference(s) |
| VEGFR-1 (Flt-1) | 0.21 | [2][12] |
| VEGFR-2 (KDR) | 0.16 | [2][12] |
| VEGFR-3 (Flt-4) | 0.24 | [2][12] |
| VEGFR-1 (Flt-1) | 30 | [13][14] |
| VEGFR-2 (KDR) | 6.5 | [13][14] |
| VEGFR-3 (Flt-4) | 15 | [13][14] |
| Note: Discrepancies in IC₅₀ values can arise from different assay conditions (e.g., ATP concentration). |
Structural Basis of Potency
The co-crystal structure of this compound in complex with the VEGFR-2 kinase domain (PDB ID: 4ASE) provides a detailed view of the molecular interactions responsible for its high affinity.[15][16]
-
Binding Mode: this compound binds to the ATP-binding pocket in a "DFG-out" conformation, where the Asp-Phe-Gly motif at the start of the activation loop is flipped.[17] This is characteristic of Type II kinase inhibitors.[15]
-
Key Interactions: this compound forms critical hydrogen bonds with the hinge region residue Cys919 and with Asp1046 of the DFG motif.[15] The urea moiety of this compound also forms a hydrogen bond with the side chain of Glu885.[17]
-
Hydrophobic Interactions: The quinoline and chlorophenyl rings of the molecule occupy hydrophobic pockets within the binding site, further stabilizing the complex.[15]
This network of interactions anchors the drug firmly in the active site, leading to potent inhibition. Furthermore, this compound's long pharmacokinetic half-life of approximately 4.5 to 5.1 days ensures sustained target engagement in vivo.[1][18]
Molecular Basis for High Selectivity
A key feature of this compound is its high selectivity for VEGFRs over other related tyrosine kinases, which is thought to contribute to its manageable side-effect profile.[19][20]
Kinase Selectivity Profile
In vitro kinase profiling demonstrates that this compound is significantly more potent against VEGFRs than a broad range of other kinases.
| Target Kinase | IC₅₀ (nmol/L) | Fold-Selectivity vs. VEGFR-2 (0.16 nM) | Reference(s) |
| VEGFR-2 | 0.16 | 1x | [2][12] |
| PDGFRβ | 1.7 | ~11x | [21] |
| c-Kit | 1.8 | ~11x | [21] |
| Flt-3 | >100 | >625x | [21] |
| FGFR-1 | >100 | >625x | [21] |
| c-Met | >1000 | >6250x | [21] |
| EGFR | >1000 | >6250x | [21] |
Structural Basis of Selectivity
This compound's selectivity is largely attributed to its unique interaction with the VEGFR-2 kinase domain, particularly involving the juxtamembrane (JM) domain.
-
JMout Conformation: Crystal structures show that this compound binding displaces the JM domain from the regulatory hydrophobic spine to a "JMout" position.[17] The drug's bulky substituent extends into a regulatory hydrophobic pocket that would otherwise be occupied by the JM domain in its autoinhibitory "JMin" state.[17]
-
DFG-out Stabilization: As a Type II inhibitor, this compound binds to and stabilizes the inactive DFG-out conformation of the kinase.[15][17] This binding mode exploits an allosteric pocket adjacent to the ATP site, which is not present in all kinases, thereby contributing to selectivity.[15]
The requirement for both the DFG-out flip and the JM domain displacement for optimal binding makes this compound's interaction highly specific to the unique topology of the VEGFR kinase domain.
Caption: Logical flow from this compound's structure to its selectivity.
Key Experimental Protocols
The characterization of this compound's potency and selectivity relies on standardized biochemical and cell-based assays, as well as structural biology techniques.
Protocol 1: Biochemical Kinase Inhibition Assay (IC₅₀ Determination)
This assay quantifies the concentration of this compound required to inhibit 50% of VEGFR kinase activity.
Methodology:
-
Reagents: Recombinant human VEGFR-2 kinase domain, biotinylated peptide substrate, ATP, this compound (serially diluted), assay buffer, and a detection reagent (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin for TR-FRET).
-
Procedure: a. The VEGFR-2 enzyme is incubated with varying concentrations of this compound in a microplate well. b. The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP. c. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature. d. The reaction is stopped by adding EDTA. e. Detection reagents are added, and after incubation, the signal (e.g., TR-FRET ratio) is measured, which is proportional to the extent of substrate phosphorylation.
-
Data Analysis: The signal is plotted against the logarithm of this compound concentration, and the data are fitted to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for a biochemical kinase inhibition assay.
Protocol 2: Cell-Based Endothelial Proliferation Assay
This assay measures this compound's ability to inhibit VEGF-induced proliferation of endothelial cells.
Methodology:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.[14]
-
Procedure: a. HUVECs are seeded in 96-well plates in low-serum medium and allowed to attach overnight. b. Cells are then treated with serial dilutions of this compound for 1-2 hours. c. Recombinant human VEGF-A is added to the wells to stimulate proliferation (control wells receive no VEGF). d. The plates are incubated for 48-72 hours. e. Cell proliferation is quantified using a colorimetric method, such as the MTT assay or by measuring BrdU incorporation.
-
Data Analysis: Absorbance values are converted to percentage of inhibition relative to the VEGF-stimulated control. The IC₅₀ is calculated by fitting the data to a dose-response curve.
Protocol 3: X-ray Crystallography of this compound-VEGFR2 Complex
This technique provides atomic-level detail of the drug-target interaction.
Methodology:
-
Protein Production: The human VEGFR-2 kinase domain (e.g., residues 807-1171) is expressed in an appropriate system (e.g., insect cells) and purified to homogeneity using chromatography techniques.
-
Complex Formation: The purified VEGFR-2 protein is incubated with an excess of this compound to ensure saturation of the binding site.
-
Crystallization: The this compound-VEGFR2 complex is subjected to high-throughput screening of various crystallization conditions (precipitants, buffers, salts, additives) using vapor diffusion methods (sitting or hanging drop).
-
Data Collection: Once suitable crystals are grown, they are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data are processed to determine the electron density map. The structure of the protein-ligand complex is built into this map and refined to yield the final atomic coordinates, such as those deposited in the Protein Data Bank (PDB ID: 4ASE).[15][16]
Conclusion
The high potency and selectivity of this compound are not accidental but are the result of a rational drug design that capitalizes on the unique structural features of the VEGFR family of kinases. Its quinoline-urea core facilitates a network of hydrogen bonds and hydrophobic interactions within the ATP-binding pocket, leading to potent inhibition. Critically, its ability to stabilize an inactive "DFG-out" conformation while simultaneously displacing the juxtamembrane domain to a "JMout" position confers a high degree of selectivity. These molecular attributes translate into effective and sustained inhibition of angiogenesis in the clinical setting, providing a valuable therapeutic option for patients with advanced renal cell carcinoma.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: Current status and future directions in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. FDA approves this compound for relapsed or refractory advanced renal cell carcinoma | FDA [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound | C22H19ClN4O5 | CID 9911830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rcsb.org [rcsb.org]
- 17. Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aveooncology.com [aveooncology.com]
- 19. This compound, a highly potent and selective inhibitor of VEGF receptor tyrosine kinases, for the treatment of metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Tivozanib (C22H19ClN4O5): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Tivozanib, a potent and selective vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitor. The information is presented in a structured format to facilitate its use in research and drug development.
Physical and Chemical Data
The core physical and chemical characteristics of this compound are summarized in the tables below. These data are essential for understanding the compound's behavior in various experimental and physiological settings.
Table 1: General Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea |
| Molecular Formula | C22H19ClN4O5 |
| Molecular Weight | 454.86 g/mol [1][2][3][4] |
| CAS Number | 475108-18-0[5] |
| Appearance | White to light brown crystalline powder[6] |
| SMILES | CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl[5] |
| InChI Key | SPMVMDHWKHCIDT-UHFFFAOYSA-N[5] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 220-233 °C[5][7] |
| Boiling Point | 550.4 ± 50.0 °C (predicted)[5][7] |
| Water Solubility | Practically insoluble (0.09 mg/mL)[1][6] |
| Solubility in Organic Solvents | DMSO: ~25 mg/mLDimethylformamide (DMF): ~30 mg/mL[8] |
| pKa | 11.74 ± 0.70 (predicted)[5][7] |
| logP (Octanol/Water) | 4.31[5][7] |
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of vascular endothelial growth factor (VEGF) receptors 1, 2, and 3.[9] These receptors are critical mediators of angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels), processes that are essential for tumor growth and metastasis. By binding to the ATP-binding site of these receptors, this compound inhibits their phosphorylation and subsequent activation, thereby blocking downstream signaling pathways.[10] The primary signaling cascades affected include the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for endothelial cell proliferation, migration, and survival.[10]
Experimental Protocols
Detailed methodologies for the determination of key physical and chemical properties of this compound are provided below. These protocols are based on established pharmacopeial and regulatory guidelines.
Melting Point Determination (Capillary Method - USP <741> Class Ia)
This protocol outlines the determination of the melting range of this compound using the capillary method as described in the United States Pharmacopeia (USP) chapter <741>.[11][12][13][14]
Apparatus:
-
Melting point apparatus with a heating block and a means for temperature control and observation.
-
Capillary tubes (10 cm length, 0.8 - 1.2 mm internal diameter, 0.2 - 0.3 mm wall thickness).
Procedure:
-
Sample Preparation: The this compound sample should be a dry, fine powder. If necessary, gently crush any coarse crystals.
-
Capillary Loading: Charge the capillary tube with a sufficient amount of the powdered this compound to form a packed column of 2.5 - 3.5 mm in height at the bottom of the tube. This is achieved by tapping the bottom of the tube on a hard surface.
-
Heating: Heat the melting point apparatus to a temperature approximately 10°C below the expected melting point of this compound.
-
Measurement: Insert the charged capillary tube into the heating block. Heat at a rate of 1 ± 0.5 °C per minute.
-
Observation: Observe the sample through the magnifying lens. The melting range is the temperature interval between the point at which the substance is first observed to collapse or form a definite liquid phase and the point at which it becomes completely liquid.
-
Reporting: Record the temperature range from the initial to the final stage of melting.
Water Solubility (Shake-Flask Method - OECD 105)
This protocol describes the determination of the water solubility of this compound using the shake-flask method, a standard procedure from the Organisation for Economic Co-operation and Development (OECD) Guideline 105.[15][16][17][18]
Materials:
-
This compound, analytical grade.
-
Distilled or deionized water.
-
Constant temperature water bath or shaker.
-
Centrifuge.
-
Analytical balance.
-
pH meter.
-
Validated analytical method for quantification of this compound (e.g., HPLC-UV).
Procedure:
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and to determine the amount of substance to be used and the time to reach equilibrium.
-
Equilibration: An excess amount of this compound is added to a known volume of water in a flask. The flask is then agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow for phase separation. Centrifugation at a controlled temperature is used to separate the solid phase from the aqueous solution.
-
Sampling and Analysis: A sample of the clear aqueous supernatant is carefully withdrawn. The concentration of this compound in the sample is determined using a validated analytical method.
-
pH Measurement: The pH of the saturated solution is measured.
-
Replicate Analysis: The experiment is performed in at least triplicate. The water solubility is reported as the mean concentration with the standard deviation.
Partition Coefficient (logP) Determination (HPLC Method - OECD 117)
The n-octanol/water partition coefficient (logP) of this compound can be determined using the High-Performance Liquid Chromatography (HPLC) method as outlined in OECD Guideline 117.[3][5][7][19][20] This method correlates the retention time of a substance on a reversed-phase HPLC column with its logP value.
Principle: The logarithm of the retention factor (k) of a substance on a reversed-phase column is linearly related to its logP value. A calibration curve is generated using reference compounds with known logP values.
Procedure:
-
System Suitability: A reversed-phase HPLC system with a suitable column (e.g., C18) and a UV detector is used. The system is equilibrated with the mobile phase (typically a mixture of methanol or acetonitrile and water).
-
Reference Compounds: A series of reference compounds with well-established logP values that bracket the expected logP of this compound are selected.
-
Calibration: Each reference compound is injected, and its retention time is recorded. The retention factor (k) is calculated for each reference compound using the formula: k = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the dead time. A calibration curve of log k versus logP is plotted.
-
Sample Analysis: A solution of this compound is injected into the HPLC system under the same conditions, and its retention time is measured.
-
Calculation: The retention factor (k) for this compound is calculated. The logP of this compound is then determined from the calibration curve.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration. This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.[1][21][22][23][24]
Apparatus:
-
Potentiometer with a pH electrode.
-
Autotitrator or manual burette.
-
Magnetic stirrer.
-
Constant temperature jacketed vessel.
Procedure:
-
Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO for poorly soluble compounds).
-
Titration: The solution is placed in the titration vessel and stirred. The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are determined from the inflection point(s) of the curve.
-
pKa Calculation: The pKa value is calculated from the pH at the half-equivalence point. For titrations in mixed solvents, extrapolation methods may be required to estimate the aqueous pKa.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the determination of this compound purity using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
References
- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 3. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. ahajournals.org [ahajournals.org]
- 5. oecd.org [oecd.org]
- 6. A Ligand-Independent VEGFR2 Signaling Pathway Limits Angiogenic Responses in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. thinksrs.com [thinksrs.com]
- 12. drugfuture.com [drugfuture.com]
- 13. scribd.com [scribd.com]
- 14. gmp-sop-download.com [gmp-sop-download.com]
- 15. oecd.org [oecd.org]
- 16. OECD 105 - Phytosafe [phytosafe.com]
- 17. oecd.org [oecd.org]
- 18. filab.fr [filab.fr]
- 19. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 20. oecd.org [oecd.org]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 24. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
Methodological & Application
Optimal Tivozanib Dosage for Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tivozanib (AV-951) is a potent and selective oral tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFR)-1, -2, and -3, which are critical mediators of tumor angiogenesis. Its efficacy in preclinical animal models is highly dependent on the appropriate dosage and administration protocol. This document provides detailed application notes and standardized protocols for determining and applying the optimal dosage of this compound in preclinical xenograft models of various cancers, including renal, breast, and lung carcinomas. The provided methodologies and data aim to facilitate robust and reproducible in vivo studies for evaluating the antitumor activity of this compound.
Introduction
This compound exerts its anti-angiogenic and antitumor effects by inhibiting the phosphorylation of VEGFR-1, -2, and -3, thereby blocking downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.[1][2] This targeted mechanism of action has demonstrated significant tumor growth inhibition in a wide range of preclinical human tumor xenograft models.[1][3][4] The selection of an optimal and well-tolerated dose is paramount for achieving maximal therapeutic efficacy while minimizing potential toxicities in animal studies. These application notes provide a comprehensive guide to preclinical dosing strategies for this compound.
Data Presentation: this compound Dosage and Efficacy in Preclinical Models
The following tables summarize quantitative data from various preclinical studies, offering a comparative overview of effective dosages, administration routes, and observed antitumor efficacy in different animal models and cancer types.
Table 1: this compound Monotherapy Dosage and Efficacy in Murine and Rat Xenograft Models
| Cancer Type | Animal Model | This compound Dosage | Administration Route & Schedule | Key Efficacy Outcomes | Reference(s) |
| Breast Cancer (HER2-engineered) | Nude Mice | 5 mg/kg/day | Oral (p.o.), daily | Modest tumor growth inhibition | [5] |
| Breast Cancer (MX-1) | Nude Mice | 20 mg/kg/day | Oral (p.o.), daily | Robust tumor growth inhibition | [5] |
| Various Cancers (breast, colon, lung, etc.) | Athymic Mice | 0.04 - 1 mg/kg/day | Oral (p.o.), for 14 days | Dose-dependent antitumor efficacy | [6] |
| Renal Cell Carcinoma | Athymic Rats | 1 mg/kg | Oral (p.o.) | Almost complete inhibition of tumor growth (>85% TGI) | [7] |
| Choroidal Neovascularization | C57BL/6 Mice | 1 mg/kg/day | Oral (p.o.), daily | Significant suppression of CNV lesions | [8][9] |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models
| Animal Model | Dosage | Cmax | AUCinf | Half-life (t1/2) | Reference(s) |
| Athymic Mice | 5 mg/kg (single dose) | 2823 ng/mL | 44.5 µg·h/mL | Not specified | [6] |
| Rats and Monkeys | Not specified | Dose-proportional | Dose-proportional | Species-dependent | [10] |
Signaling Pathway
This compound's primary mechanism of action involves the inhibition of VEGFR signaling. Upon binding of VEGF ligands, VEGFRs dimerize and autophosphorylate, initiating downstream signaling cascades. This compound, by blocking this initial phosphorylation, effectively abrogates these signals, leading to reduced angiogenesis and tumor growth.
Experimental Protocols
The following protocols provide a generalized framework for conducting preclinical xenograft studies with this compound. Specific parameters may require optimization based on the tumor model and research objectives.
Xenograft Model Establishment
This protocol describes the subcutaneous implantation of human tumor cells into immunocompromised mice.
Methodology:
-
Cell Culture: Human tumor cell lines (e.g., renal cell carcinoma, breast adenocarcinoma) are cultured in appropriate media and conditions as recommended by the supplier.
-
Cell Harvesting: Cells are harvested during their logarithmic growth phase using standard cell detachment methods (e.g., trypsinization).
-
Cell Suspension: The harvested cells are washed and resuspended in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration typically ranging from 1 x 107 to 1 x 108 cells/mL.
-
Implantation: A cell suspension volume of 100-200 µL is subcutaneously injected into the flank of 6-8 week old immunocompromised mice (e.g., athymic nude mice).
-
Tumor Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Width2 x Length) / 2.
-
Randomization: Once tumors reach a predetermined average size (e.g., 100-200 mm3), the animals are randomized into treatment and control groups.
This compound Formulation and Administration
This protocol outlines the preparation and oral administration of this compound.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water
-
Mortar and pestle or other homogenization equipment
-
Oral gavage needles
Methodology:
-
Vehicle Preparation: Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring until fully dissolved.
-
This compound Suspension:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Weigh the this compound powder and triturate it to a fine powder.
-
Gradually add the 0.5% methylcellulose vehicle to the this compound powder while mixing to create a homogenous suspension.
-
-
Administration:
-
Administer the this compound suspension to the mice via oral gavage. The volume administered is typically based on the animal's body weight (e.g., 10 mL/kg).
-
The control group should receive the vehicle only.
-
Administration is typically performed daily.
-
Efficacy Evaluation
This protocol details the assessment of this compound's antitumor efficacy.
Methodology:
-
Tumor Volume Measurement: Continue to measure tumor volumes 2-3 times per week throughout the study.
-
Body Weight Monitoring: Monitor the body weight of the animals at least twice a week as an indicator of general health and treatment-related toxicity.
-
Tumor Growth Inhibition (TGI) Calculation: At the end of the study, calculate the TGI using the following formula:
-
% TGI = [1 - ((Mean tumor volume of treated group at end) - (Mean tumor volume of treated group at start)) / ((Mean tumor volume of control group at end) - (Mean tumor volume of control group at start))] x 100
-
-
Pharmacodynamic (PD) Marker Analysis:
-
At the end of the study, tumors can be excised for analysis of PD markers.
-
For example, to assess the inhibition of VEGFR signaling, the levels of phosphorylated ERK1/2 can be measured by Western blot analysis of tumor lysates.[9]
-
Conclusion
The preclinical efficacy of this compound is well-documented across a variety of tumor models. The optimal oral dosage in mice typically ranges from 1 mg/kg/day to 20 mg/kg/day, depending on the specific cancer model and its sensitivity to VEGFR inhibition. The protocols provided herein offer a standardized approach to conducting in vivo studies with this compound, which should aid in the generation of reliable and comparable data. Researchers should, however, perform initial dose-ranging studies to determine the most effective and well-tolerated dose for their specific experimental system. Careful monitoring of tumor growth and animal well-being is crucial for the successful execution of these preclinical studies.
References
- 1. This compound in renal cell carcinoma: a new approach to previously treated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound in the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antiangiogenic effects of this compound, an oral VEGF receptor tyrosine kinase inhibitor, on experimental choroidal neovascularization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Tivozanib in Experimental Choroidal Neovascularization: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tivozanib, a potent and selective vascular endothelial growth factor receptor (VEGFR) inhibitor, in preclinical models of choroidal neovascularization (CNV). This document includes detailed experimental protocols for the widely used laser-induced CNV mouse model, quantitative data from key studies, and a summary of the underlying mechanism of action.
Introduction
Choroidal neovascularization (CNV) is the hallmark of neovascular age-related macular degeneration (nAMD), a leading cause of severe vision loss. The formation of new blood vessels from the choroid into the sub-retinal space is primarily driven by vascular endothelial growth factor (VEGF). This compound is a tyrosine kinase inhibitor that selectively targets VEGFR-1, -2, and -3, the key receptors in the VEGF signaling cascade.[1] Preclinical studies have demonstrated its efficacy in inhibiting the progression of experimental CNV, suggesting its potential as a therapeutic agent for nAMD.[2][3]
This compound's high potency is demonstrated by its low IC50 values of 0.21 nM, 0.16 nM, and 0.24 nM for VEGFR-1, VEGFR-2, and VEGFR-3, respectively.[4][5] By inhibiting these receptors, this compound effectively blocks the downstream signaling pathways, including the ERK1/2 pathway, which are crucial for endothelial cell proliferation and migration, key processes in angiogenesis.[6][7]
Quantitative Data Summary
The antiangiogenic effects of this compound have been quantified in rodent and primate models of laser-induced CNV. The following tables summarize the key findings from these studies.
Table 1: Effect of Oral this compound on Laser-Induced CNV in Mice[3][4]
| Treatment Group | Outcome Measure | Result | Percentage Reduction vs. Vehicle | p-value |
| Prophylactic Treatment | CNV Lesion Area | This compound (1 mg/kg/day) vs. Vehicle | 80.7% | <0.001 |
| Isolectin B4-Labeled Area | This compound (1 mg/kg/day) vs. Vehicle | Smaller in this compound group | <0.001 | |
| Therapeutic Treatment (on established CNV) | CNV Lesion Area | This compound (1 mg/kg/day) vs. Vehicle | 67.7% | <0.001 |
Prophylactic treatment was initiated at day 0, prior to laser induction of CNV. Therapeutic treatment began 7 days after CNV induction.[6][2]
Table 2: Effect of this compound Eye Drops on Laser-Induced CNV in Monkeys[5]
| Treatment Group | Outcome Measure | Result |
| This compound Eye Drops | CNV Lesion Area | Decreased neovascularization lesion area |
| This compound Concentration | Increased in choroid and retina with higher dosing frequency |
This study utilized a nano-crystallized formulation of this compound administered as eye drops for 3 weeks.[3]
Mechanism of Action: VEGF/VEGFR Signaling Pathway Inhibition
This compound exerts its antiangiogenic effects by inhibiting the phosphorylation of VEGFR-1, -2, and -3. This blockade disrupts the downstream signaling cascade that promotes the pathological growth of new blood vessels in the choroid. A key pathway affected is the Ras/Raf/MEK/ERK signaling cascade, which is crucial for endothelial cell proliferation and survival.[7][8] The suppression of phosphorylated ERK1/2 has been demonstrated in choroidal tissues of this compound-treated animals with experimental CNV.[6][9]
Experimental Protocols
The following are detailed protocols for the induction and evaluation of experimental CNV in mice, based on established methodologies.
Experimental Workflow for this compound Efficacy Testing in a Mouse CNV Model
Laser-Induced Choroidal Neovascularization in Mice[11][12]
This protocol describes the induction of CNV in mice via laser photocoagulation to rupture Bruch's membrane.
-
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Ketamine (100 mg/kg) and Xylazine (10 mg/kg) for anesthesia
-
1% Tropicamide for pupil dilation
-
Slit-lamp delivery system with a 532 nm diode laser
-
Cover slip
-
-
Procedure:
-
Anesthetize the mouse via intraperitoneal injection of ketamine and xylazine.
-
Dilate the pupils by applying one drop of 1% tropicamide to each eye.
-
Place the mouse on the stereotaxic stage of the slit-lamp.
-
Apply a cover slip to the cornea to flatten it for clear visualization of the fundus.
-
Focus the laser on the retinal pigment epithelium (RPE).
-
Deliver 4-6 laser spots (75 µm spot size, 100 mW power, 100 ms duration) around the optic nerve.[10]
-
The formation of a vapor bubble at the site of the laser burn indicates the successful rupture of Bruch's membrane.[11]
-
Monitor the animal until it has fully recovered from anesthesia.
-
This compound Administration[3]
-
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
-
Procedure:
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., for a 1 mg/kg dose).
-
Administer the this compound suspension or vehicle to the mice daily via oral gavage.
-
For prophylactic studies, begin administration on day 0, one day prior to laser induction.
-
For therapeutic studies on established CNV, begin administration on day 7 post-laser induction.
-
Evaluation of CNV
Evaluation of CNV is typically performed 14 days after laser induction.[6]
-
Procedure:
-
Euthanize the mouse and enucleate the eyes.
-
Fix the eyes in 4% paraformaldehyde (PFA) for at least 1 hour.
-
Under a dissecting microscope, make an incision at the limbus and remove the cornea and lens.
-
Carefully detach the retina from the RPE-choroid-sclera complex.
-
Make four radial incisions in the remaining eyecup to allow it to be flattened.
-
The flattened RPE-choroid-sclera complex can then be mounted on a slide for imaging.
-
Capture images of the CNV lesions using a fluorescence microscope.
-
Quantify the area of the CNV lesions using image analysis software (e.g., ImageJ).
-
-
Procedure:
-
Anesthetize the mouse as described previously.
-
Inject a 1% sodium fluorescein solution (e.g., 2 mL) intraperitoneally.[12]
-
Using a fundus camera, capture images of the retina at early (1-2 minutes post-injection) and late (5-7 minutes post-injection) phases.
-
Evaluate the images for leakage from the CNV lesions, which appears as a hyperfluorescent area that increases in size and intensity over time.
-
-
Procedure:
-
Prepare choroidal flat mounts as described above.
-
Permeabilize the tissue with a buffer containing Triton X-100 (e.g., 0.3-1%).[13][14]
-
Block non-specific binding with a blocking solution (e.g., 5% BSA).[13]
-
Incubate the flat mounts with a fluorescently conjugated isolectin B4 antibody overnight at 4°C.
-
Wash the flat mounts extensively with PBS.
-
Mount the stained tissue on a slide with mounting medium.
-
Image the isolectin B4-positive vascular structures using a confocal or fluorescence microscope.
-
Quantify the area of isolectin B4 staining within the CNV lesions.
-
-
Procedure:
-
Dissect the choroidal tissue from enucleated eyes.
-
Homogenize the tissue in lysis buffer and extract the proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated ERK1/2 and total ERK1/2.
-
Incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative levels of phosphorylated ERK1/2.
-
Conclusion
This compound has demonstrated significant efficacy in reducing the development and progression of experimental choroidal neovascularization in both mouse and monkey models. Its mechanism of action, through the potent and selective inhibition of VEGFR-1, -2, and -3, and the subsequent suppression of downstream signaling pathways like ERK1/2, makes it a compelling candidate for further investigation as a treatment for neovascular AMD. The protocols outlined in these application notes provide a framework for researchers to conduct preclinical studies to further elucidate the therapeutic potential of this compound and other antiangiogenic agents in the context of CNV.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. eppro02.ativ.me [eppro02.ativ.me]
- 4. labshake.com [labshake.com]
- 5. This compound (hydrate) – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 6. Antiangiogenic effects of this compound, an oral VEGF receptor tyrosine kinase inhibitor, on experimental choroidal neovascularization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of the ERK signaling pathway in promoting angiogenesis for treating ischemic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 10. Video: A Mouse Model for Laser-induced Choroidal Neovascularization [app.jove.com]
- 11. orbi.uliege.be [orbi.uliege.be]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Retinal Pigment Epithelium (RPE)/Choroid Flatmount Staining [bio-protocol.org]
- 14. Whole Mount Immunofluorescent Staining of the Neonatal Mouse Retina to Investigate Angiogenesis In vivo - PMC [pmc.ncbi.nlm.nih.gov]
Tivozanib for Studying Tumor Microenvironments in Chimeric Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing Tivozanib, a potent and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor, to investigate the complex interplay between tumor cells and their microenvironment in chimeric mouse models. This compound's specific targeting of VEGFR-1, -2, and -3 makes it an invaluable tool for dissecting the mechanisms of angiogenesis and the immune landscape within the tumor. The following protocols and data are intended to facilitate the design and execution of preclinical studies aimed at evaluating the efficacy of anti-angiogenic therapies and understanding the dynamics of the tumor microenvironment.
Introduction
The tumor microenvironment (TME) is a complex and dynamic ecosystem comprising cancer cells, stromal cells, immune cells, and the extracellular matrix. This intricate network plays a pivotal role in tumor progression, metastasis, and response to therapy. Angiogenesis, the formation of new blood vessels, is a critical process within the TME, supplying tumors with essential nutrients and oxygen. Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of this process.[1][2]
This compound is an oral, small-molecule tyrosine kinase inhibitor with high potency and selectivity for VEGFR-1, VEGFR-2, and VEGFR-3.[3] By effectively blocking the VEGF signaling pathway, this compound inhibits angiogenesis and tumor growth.[3][4] Chimeric mouse models, generated by introducing genetically engineered embryonic stem cells into blastocysts, provide a powerful in vivo system to study cancer in a more physiologically relevant context, closely mimicking the complex interactions between tumor cells and the surrounding microenvironment.[5]
This document outlines detailed protocols for the use of this compound in preclinical studies utilizing chimeric mouse models, including model generation, drug administration, and subsequent analysis of the tumor microenvironment.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| VEGFR-1 | 0.21 |
| VEGFR-2 | 0.16 |
| VEGFR-3 | 0.24 |
| c-Kit | >1000 |
| PDGFRβ | >1000 |
Data compiled from preclinical studies.[3]
Table 2: Preclinical Efficacy of this compound in a HER2-Driven Chimeric Breast Cancer Model
| Treatment Group | Number of Tumors | Responding Tumors (%) | Resistant Tumors (%) |
| This compound | 25 | 40% | 60% |
Data from a study utilizing a HER2-driven chimeric breast cancer model, highlighting the heterogeneity in tumor response.
Experimental Protocols
Protocol 1: Generation of Chimeric Mouse Models for Cancer Research
This protocol provides a generalized workflow for creating chimeric mouse models. Specific genetic modifications will depend on the cancer type being studied.
Materials:
-
Genetically engineered embryonic stem (ES) cells (e.g., carrying specific oncogenes or tumor suppressor mutations)
-
Blastocysts from a suitable mouse strain (e.g., C57BL/6)
-
ES cell culture medium and reagents
-
Blastocyst culture medium
-
Microinjection and micromanipulation setup
-
Pseudopregnant recipient female mice
Procedure:
-
ES Cell Culture: Culture the genetically engineered ES cells under conditions that maintain their pluripotency.
-
Blastocyst Isolation: Isolate blastocysts from donor female mice at day 3.5 post-coitus.
-
Microinjection: Using a micromanipulator, inject 10-15 ES cells into the blastocoel of each blastocyst.
-
Blastocyst Transfer: Transfer the injected blastocysts into the uterus of a pseudopregnant recipient female mouse.
-
Chimerism Assessment: After birth, assess the degree of chimerism in the resulting pups by methods such as coat color analysis or genotyping of tissue samples.
-
Tumor Induction: Depending on the genetic modification, tumors may arise spontaneously or require induction (e.g., through administration of an inducing agent).
-
Tumor Monitoring: Monitor tumor growth and the general health of the mice regularly.
Protocol 2: this compound Formulation and Administration in Mice
Materials:
-
This compound hydrochloride
-
Vehicle solution (e.g., 0.5% hydroxypropyl methylcellulose [HPMC] in water)
-
Oral gavage needles
-
Balance and weighing supplies
-
Vortex mixer or sonicator
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 5 mg/kg) and the body weight of the mice.
-
Weigh the this compound powder accurately.
-
Prepare the vehicle solution.
-
Suspend the this compound powder in the vehicle solution.
-
Vortex or sonicate the suspension until it is homogeneous. Prepare fresh daily.
-
-
Administration:
-
Accurately weigh each mouse before dosing.
-
Calculate the volume of the this compound suspension to be administered to each mouse.
-
Administer the suspension orally using a gavage needle. A typical dosing schedule is once daily.[2]
-
Protocol 3: Immunohistochemical Analysis of the Tumor Microenvironment
This protocol outlines the steps for staining tumor sections to visualize key components of the TME, such as blood vessels (CD31) and macrophages (F4/80).
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies:
-
Anti-CD31 antibody (for endothelial cells)
-
Anti-F4/80 antibody (for macrophages)
-
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene.
-
Rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating (e.g., in a microwave or pressure cooker).
-
-
Peroxidase Blocking:
-
Incubate the slides in 3% hydrogen peroxide to block endogenous peroxidase activity.
-
-
Blocking:
-
Incubate the slides with blocking solution to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the slides with the primary antibody (anti-CD31 or anti-F4/80) at the optimal dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody.
-
Incubate with streptavidin-HRP conjugate.
-
Apply DAB substrate and monitor for color development.
-
-
Counterstaining:
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded ethanol series and xylene.
-
Mount with a coverslip.
-
-
Image Analysis:
-
Capture images using a microscope and quantify the staining (e.g., microvessel density for CD31, number of F4/80-positive cells).
-
Visualizations
Caption: this compound inhibits VEGFR signaling, blocking downstream pathways that promote angiogenesis.
Caption: Workflow for evaluating this compound in chimeric mouse models of cancer.
References
- 1. Genetically Engineered Mouse Models for Drug Development and Preclinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound mediated inhibition of c-Kit/SCF signaling on Tregs and MDSCs and reversal of tumor induced immune suppression correlates with survival of HCC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transgenic Mouse Models in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Tivozanib Stock Solutions in DMSO for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide essential information for the preparation and use of Tivozanib stock solutions in dimethyl sulfoxide (DMSO) for in vitro cell culture experiments. This compound is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), playing a crucial role in anti-angiogenic cancer research.
Introduction
This compound, sold under the brand name Fotivda®, is a tyrosine kinase inhibitor that targets VEGFR-1, VEGFR-2, and VEGFR-3.[1][2] By inhibiting these receptors, this compound effectively blocks the VEGF signaling pathway, which is critical for angiogenesis, the formation of new blood vessels that supply nutrients to tumors.[1][3] Its high potency and selectivity make it a valuable tool for studying tumor growth, metastasis, and the development of novel anti-cancer therapies. In cell-based assays, accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible results. DMSO is the recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for this compound.[4][5][6]
Data Summary
Quantitative data for the preparation of this compound stock solutions are summarized in the table below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Weight | 454.86 g/mol (free base) | [5] |
| 472.9 g/mol (monohydrate) | [4] | |
| Solubility in DMSO | ≥22.75 mg/mL to >100 mg/mL | [5][7] |
| Recommended Stock Solution Concentration | 10 mM - 50 mM | General laboratory practice |
| Storage of Solid this compound | -20°C for ≥ 4 years | [4] |
| Storage of DMSO Stock Solution | -20°C for up to 1 month; -80°C for up to 1 year | [6] |
| Recommended Final DMSO Concentration in Media | < 0.5% | [8][9] |
| Recommended Cellular Working Concentration | 10 nM - 1 µM (cell line dependent) | [10] |
Mechanism of Action
This compound exerts its anti-angiogenic effects by inhibiting the phosphorylation of VEGFR-1, VEGFR-2, and VEGFR-3.[3][11][12] This action blocks downstream signaling cascades, including the MAPK, PI3K/Akt, and PLCγ pathways, ultimately leading to a reduction in endothelial cell proliferation, migration, and survival.[1] The inhibition of these processes results in decreased tumor vascularization, thereby impeding tumor growth and progression.[3] this compound also shows inhibitory activity against c-Kit and platelet-derived growth factor receptor beta (PDGFRβ).[11][12]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. fotivdahcp.com [fotivdahcp.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. lifetein.com [lifetein.com]
- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. oncologynewscentral.com [oncologynewscentral.com]
Application Note: Western Blot Analysis of Tivozanib's Effect on ERK1/2 Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for assessing the inhibitory effect of Tivozanib on the phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2) using Western blot analysis. This compound is a potent and selective tyrosine kinase inhibitor (TKI) of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2][3] By inhibiting VEGFRs, this compound effectively blocks downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for tumor angiogenesis and cell proliferation.[1][4] This application note outlines the necessary procedures for cell culture, this compound treatment, protein extraction, immunodetection of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2, and data analysis.
Signaling Pathway Overview
This compound exerts its therapeutic effect by targeting VEGFRs.[2] Upon binding of VEGF ligands, VEGFRs dimerize and autophosphorylate, initiating a cascade of intracellular signaling. One of the key downstream pathways is the MAPK/ERK pathway. This activation ultimately leads to the phosphorylation of ERK1 (44 kDa) and ERK2 (42 kDa) at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2).[5][6] Phosphorylated ERK1/2 then translocates to the nucleus to regulate gene expression involved in cell growth, proliferation, and survival.[6] this compound's inhibition of VEGFR phosphorylation prevents the activation of this entire cascade, leading to a measurable decrease in p-ERK1/2 levels.[1][4][7]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Impact of this compound on patient outcomes in treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Current status and future directions in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiangiogenic effects of this compound, an oral VEGF receptor tyrosine kinase inhibitor, on experimental choroidal neovascularization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 7. This compound mediated inhibition of c-Kit/SCF signaling on Tregs and MDSCs and reversal of tumor induced immune suppression correlates with survival of HCC patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tivozanib in Preclinical Breast and Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical utilization of Tivozanib (AV-951), a potent and selective inhibitor of Vascular Endothelial Growth Factor (VEGF) Receptors 1, 2, and 3, in murine models of breast and lung cancer. The data and protocols summarized herein are derived from preclinical studies and are intended to guide researchers in designing and executing similar experiments.
Introduction
This compound is a tyrosine kinase inhibitor (TKI) that primarily targets the VEGF pathway, a critical driver of angiogenesis, which is the formation of new blood vessels essential for tumor growth and metastasis.[1][2] By inhibiting VEGFR-1, -2, and -3, this compound effectively blocks the signaling cascades that lead to endothelial cell proliferation, migration, and survival, thereby inhibiting tumor neovascularization.[1] Preclinical studies have demonstrated its anti-tumor activity in a variety of solid tumor models, including breast and lung cancer.[3][4]
Mechanism of Action: VEGFR Signaling Inhibition
This compound exerts its anti-tumor effects by binding to the ATP-binding site of VEGFRs, preventing their phosphorylation and subsequent activation.[1] This blockade disrupts downstream signaling pathways crucial for angiogenesis, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. The inhibition of these pathways ultimately leads to decreased tumor growth, vascular permeability, and metastasis.
References
Troubleshooting & Optimization
Technical Support Center: Tivozanib Solubility and Experimentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using tivozanib in their experiments.
Troubleshooting Guide: Improving this compound Solubility in Aqueous Buffers
Researchers may encounter challenges with this compound's low aqueous solubility. This guide offers solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates out of solution upon addition to aqueous buffer. | This compound is practically insoluble in water and has low solubility in aqueous acids.[1][2] Direct addition to aqueous buffers will likely result in precipitation. | Use a co-solvent method. First, dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution. Then, dilute the stock solution into your aqueous buffer. For example, a 1:4 solution of DMF to PBS (pH 7.2) can yield a this compound concentration of approximately 0.2 mg/mL.[3] |
| Low final concentration of this compound in the experimental medium. | The limited solubility of this compound, even with co-solvents, may not be sufficient for the desired experimental concentration. This compound's solubility is approximately 1-4 µg/mL over a pH range of 1 to 7. | Optimize the co-solvent concentration. While higher concentrations of DMSO or DMF can increase solubility, they can also be toxic to cells. It is recommended to keep the final DMSO concentration in cell culture media below 0.5%. Consider using surfactants. Surfactants like sodium dodecyl sulfate (SDS) have been used to improve the dissolution of this compound.[4] Employ solubility enhancers. Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[5][6][7] |
| Variability in experimental results. | Inconsistent preparation of this compound solutions can lead to variability. The age of the aqueous solution can also be a factor, as storing the aqueous solution for more than one day is not recommended.[3] | Follow a standardized protocol for solution preparation. Prepare fresh dilutions of this compound for each experiment from a stock solution stored at -20°C. For in vivo studies, a fresh solution should be prepared on the day of use. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro experiments?
A1: this compound is soluble in organic solvents such as DMSO and DMF, with solubilities of approximately 25 mg/mL and 30 mg/mL, respectively.[3] For most in vitro applications, preparing a concentrated stock solution in DMSO is a common practice.
Q2: How can I prepare a this compound solution for cell culture experiments?
A2: A recommended method is to first prepare a high-concentration stock solution of this compound in 100% DMSO. This stock solution can then be serially diluted in your cell culture medium to the desired final concentration. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is the solubility of this compound in aqueous buffers at different pH values?
A3: this compound hydrochloride exhibits low solubility across the physiological pH range. Its solubility is approximately 1-4 µg/mL in buffers with a pH from 1 to 7.[4]
Q4: Can I store this compound solutions?
A4: this compound stock solutions in anhydrous DMSO can be stored at -20°C for several months.[8] However, aqueous working solutions are less stable and it is recommended to prepare them fresh for each experiment and not to store them for more than one day.[3]
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvents.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Approximate Solubility |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL[3] |
| Dimethylformamide (DMF) | 30 mg/mL[3] |
Table 2: Solubility of this compound in Aqueous Solutions
| Solution | Approximate Solubility |
| Water | Practically insoluble (0.09 mg/mL)[2] |
| Aqueous Buffers (pH 1-7) | 1-4 µg/mL[4] |
| 1:4 DMF:PBS (pH 7.2) | 0.2 mg/mL[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C for 10 minutes can aid dissolution.[8]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Thaw an aliquot of the this compound stock solution (from Protocol 1) at room temperature.
-
Serially dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the working solution is not toxic to the cells (typically <0.5%).
-
Use the freshly prepared working solution for your experiment immediately.
Signaling Pathways and Experimental Workflows
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), primarily VEGFR-1, -2, and -3.[8][9] It also inhibits other tyrosine kinases such as c-Kit and Platelet-Derived Growth Factor Receptor beta (PDGFRβ) at higher concentrations.[8][9] Understanding these pathways is crucial for designing and interpreting experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. humapub.com [humapub.com]
- 8. apexbt.com [apexbt.com]
- 9. ClinPGx [clinpgx.org]
Investigating Tivozanib's Off-Target Effects on c-Kit and PDGFR: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for investigating the off-target effects of Tivozanib on the c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases. This guide offers detailed experimental protocols, troubleshooting FAQs, and quantitative data to facilitate accurate and efficient experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the investigation of this compound's off-target effects on c-Kit and PDGFR.
General Kinase Assay Troubleshooting
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Question: My in vitro kinase assay shows inconsistent results or no inhibition with this compound. What are the possible causes?
-
Answer: Several factors can contribute to inconsistent results. Ensure the purity and activity of your recombinant c-Kit or PDGFRβ kinase. Verify the concentration and purity of this compound. Optimize the ATP concentration in your assay, as high concentrations can compete with ATP-competitive inhibitors like this compound. Also, check for any potential interference from solvents like DMSO and ensure proper mixing of all reaction components.
-
-
Question: I am observing high background signal in my kinase assay. How can I reduce it?
-
Answer: High background can be due to several factors. If using a luminescence-based assay, ensure that the ATP concentration is not excessively high, leading to a strong baseline signal. For radiometric assays, ensure complete removal of unincorporated radiolabeled ATP. In any format, nonspecific binding of reagents can be an issue; consider optimizing blocking steps or using different assay plates.
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Western Blotting for Phosphorylated Proteins Troubleshooting
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Question: I am not detecting a signal for phosphorylated c-Kit or PDGFRβ after this compound treatment in my Western blot. What should I do?
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Answer: First, ensure that your cells were properly stimulated with the respective ligand (e.g., Stem Cell Factor for c-Kit, PDGF-BB for PDGFRβ) to induce phosphorylation. The timing of ligand stimulation and this compound treatment is critical. Confirm the activity of your phospho-specific primary antibody using a positive control. It is also crucial to include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target proteins. Ensure adequate protein loading on the gel.
-
-
Question: My Western blot for phospho-proteins has high background. How can I improve the signal-to-noise ratio?
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Answer: High background in phospho-Westerns is a common issue. Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can be recognized by phospho-specific antibodies. Instead, use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Ensure thorough washing steps between antibody incubations to remove unbound antibodies. Optimizing the primary and secondary antibody concentrations is also crucial.
-
-
Question: The bands for total c-Kit or PDGFRβ look normal, but the phospho-bands are weak or absent even with ligand stimulation. What could be the problem?
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Answer: This suggests an issue with the phosphorylation event or its detection. Besides the points mentioned above, consider the kinetics of phosphorylation and dephosphorylation in your cell line. You may need to optimize the duration of ligand stimulation. Also, verify that the this compound concentration you are using is appropriate to see a partial or complete inhibition, not necessarily a complete ablation of the signal at very low doses.
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Quantitative Data: this compound Inhibition of c-Kit and PDGFRβ
This compound is a potent inhibitor of VEGFRs, but it also demonstrates inhibitory activity against other tyrosine kinases, including c-Kit and PDGFRβ, typically at higher concentrations.[1][2][3] The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Target Kinase | IC50 (nM) | Reference |
| c-Kit | 1.63 | [4] |
| c-Kit | ~13 (10-fold higher than VEGFR-2) | [5] |
| PDGFRβ | 1.72 | [4] |
| PDGFRβ | ~65 (10-fold higher than VEGFR-2) | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the off-target effects of this compound on c-Kit and PDGFRβ.
In Vitro Kinase Assay for c-Kit and PDGFRβ Inhibition by this compound
This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant c-Kit and PDGFRβ.
Materials:
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Recombinant human c-Kit or PDGFRβ kinase domain (commercially available).
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Kinase-specific substrate (e.g., a synthetic peptide or a protein like Poly(Glu, Tyr) 4:1).
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ATP (Adenosine triphosphate).
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This compound (dissolved in DMSO).
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Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT).[1]
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ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.
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384-well white plates.
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Plate reader capable of luminescence detection.
Procedure:
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Prepare Reagents:
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Thaw all reagents on ice.
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Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
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Prepare a solution of the kinase substrate and ATP in kinase reaction buffer. The optimal concentrations of substrate and ATP should be determined empirically but are often near their respective Km values. A common starting point for ATP is 10 µM.[6]
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Dilute the recombinant c-Kit or PDGFRβ enzyme in kinase reaction buffer to a concentration that gives a robust signal in the assay.
-
-
Assay Setup:
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In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).
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Add 2 µL of the diluted enzyme to each well.
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Add 2 µL of the substrate/ATP mixture to initiate the reaction.[1]
-
-
Kinase Reaction:
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Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Signal Detection (using ADP-Glo™):
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Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
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Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
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Measure the luminescence using a plate reader.
-
-
Data Analysis:
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Subtract the background luminescence (no enzyme control) from all readings.
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Plot the luminescence signal against the logarithm of the this compound concentration.
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Fit the data to a dose-response curve to determine the IC50 value.
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Cellular Phosphorylation Assay for c-Kit and PDGFRβ Inhibition by this compound (Western Blot)
This protocol describes how to assess the effect of this compound on the phosphorylation of c-Kit and PDGFRβ in a cellular context.
Materials:
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Cell line expressing c-Kit or PDGFRβ (e.g., MO-7e for c-Kit, NIH-3T3 for PDGFRβ).
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Cell culture medium and supplements.
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Stem Cell Factor (SCF) or Platelet-Derived Growth Factor-BB (PDGF-BB).
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This compound.
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Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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BCA Protein Assay Kit.
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SDS-PAGE gels and running buffer.
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PVDF membrane.
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Transfer buffer.
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Blocking buffer (5% BSA in TBST).
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Primary antibodies: anti-phospho-c-Kit, anti-total c-Kit, anti-phospho-PDGFRβ, anti-total PDGFRβ.
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HRP-conjugated secondary antibody.
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Chemiluminescent substrate.
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Imaging system.
Procedure:
-
Cell Culture and Treatment:
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Plate cells and allow them to adhere or grow to the desired confluency.
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Serum-starve the cells for 4-16 hours to reduce basal receptor phosphorylation.
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Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
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Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL SCF for c-Kit, 50 ng/mL PDGF-BB for PDGFRβ) for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
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Wash the cells with ice-cold PBS.
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Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
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Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Kit) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for the total protein (total c-Kit or total PDGFRβ) as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Compare the normalized phospho-protein levels across different this compound concentrations.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
c-Kit Signaling Pathway
Caption: Simplified c-Kit signaling pathway and the inhibitory action of this compound.
PDGFR Signaling Pathway
Caption: Overview of the PDGFR signaling cascade and this compound's inhibitory effect.
Experimental Workflow: Investigating this compound's Off-Target Effects
Caption: A logical workflow for characterizing this compound's off-target kinase inhibition.
References
- 1. promega.com [promega.com]
- 2. This compound mediated inhibition of c-Kit/SCF signaling on Tregs and MDSCs and reversal of tumor induced immune suppression correlates with survival of HCC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound in the treatment of renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Acquired Tivozanib Resistance in Cancer Cell Lines: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting acquired resistance to Tivozanib in cancer cell lines. The content is structured in a question-and-answer format to directly address common issues encountered during in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound observed in cancer cell lines?
Acquired resistance to this compound, a potent VEGFR tyrosine kinase inhibitor (TKI), is a significant challenge in cancer research. The two most predominantly observed mechanisms in in vitro studies are the amplification of the MET proto-oncogene and the induction of an Epithelial-to-Mesenchymal Transition (EMT).
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MET Amplification: Increased MET gene copy number leads to the overexpression and constitutive activation of the MET receptor tyrosine kinase. This provides a "bypass" signaling pathway that reactivates downstream pro-survival and proliferative signals, such as the PI3K/AKT and MAPK pathways, even in the presence of this compound's inhibition of VEGFR.
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Epithelial-to-Mesenchymal Transition (EMT): Cancer cells can undergo a phenotypic switch from an epithelial state, characterized by cell-cell adhesion and polarity, to a mesenchymal state, which is associated with increased motility, invasiveness, and drug resistance. This transition involves the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as Vimentin.
Q2: How can I generate a this compound-resistant cancer cell line in the laboratory?
Developing a this compound-resistant cell line is typically achieved through continuous exposure to the drug at gradually increasing concentrations. This process mimics the selective pressure that leads to the emergence of resistant clones in a clinical setting. A detailed, stepwise protocol is provided in the "Experimental Protocols" section of this guide. The process can be lengthy, often taking several months to establish a stable resistant population.
Q3: What are the expected changes in drug sensitivity in a this compound-resistant cell line?
A key indicator of acquired resistance is a significant increase in the half-maximal inhibitory concentration (IC50) of this compound. The fold-change in IC50 can vary depending on the cell line and the specific resistance mechanism. For TKIs with similar mechanisms of action, such as sunitinib, researchers have reported a 4.3-fold increase in IC50 in resistant renal cell carcinoma (RCC) 786-O cells.[1]
Q4: How can I confirm that MET amplification is the cause of resistance in my cell line?
Several experimental techniques can be employed to verify MET amplification:
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Quantitative PCR (qPCR): To quantify the MET gene copy number relative to a control gene.
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Fluorescence In Situ Hybridization (FISH): To visualize and count MET gene copies within individual cells.
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Western Blotting: To detect overexpression of the MET protein.
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Phospho-Receptor Tyrosine Kinase (RTK) Arrays: To assess the activation status of MET and other RTKs.
Q5: What molecular changes are indicative of an Epithelial-to-Mesenchymal Transition (EMT) in my resistant cells?
The hallmark of EMT is a change in the expression of key marker proteins. This can be assessed by:
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Western Blotting or Immunofluorescence: To detect the downregulation of E-cadherin (epithelial marker) and the upregulation of Vimentin (mesenchymal marker).
-
Quantitative Real-Time PCR (qRT-PCR): To measure changes in the mRNA levels of genes associated with EMT, such as CDH1 (E-cadherin) and VIM (Vimentin).
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Morphological Analysis: Observing a shift from a cobblestone-like epithelial morphology to a more elongated, spindle-shaped mesenchymal morphology under a microscope.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Cells are not developing resistance to this compound. | - Initial drug concentration is too high, causing excessive cell death.- The cell line may have intrinsic resistance or lack the capacity to develop the common resistance mechanisms.- Insufficient duration of drug exposure. | - Start with a lower initial concentration of this compound (e.g., at or below the IC20).- Try a different cancer cell line known to be initially sensitive to VEGFR TKIs.- Be patient; developing resistance can take several months of continuous culture with the drug. |
| High variability in this compound IC50 values in the resistant cell population. | - The resistant population is heterogeneous, consisting of clones with varying degrees of resistance.- Inconsistent experimental conditions. | - Perform single-cell cloning to isolate and characterize individual resistant clones.- Ensure consistent cell seeding densities, drug concentrations, and incubation times in all assays. |
| No significant MET amplification is detected, but cells are resistant. | - Resistance may be driven by other mechanisms, such as EMT or upregulation of other RTKs.- The MET signaling pathway may be activated by its ligand, Hepatocyte Growth Factor (HGF), rather than gene amplification. | - Investigate for signs of EMT (changes in E-cadherin and Vimentin expression).- Use an RTK array to screen for the activation of other potential bypass signaling pathways.- Test for HGF expression in the cell culture supernatant and assess the effect of HGF-neutralizing antibodies or MET inhibitors in the presence of HGF. |
| Inconsistent results in EMT marker expression. | - EMT is a dynamic and often partial process.- Antibody quality or experimental technique issues. | - Analyze multiple EMT markers.- Ensure the specificity and optimal dilution of your primary antibodies.- Include appropriate positive and negative controls in your Western blot or immunofluorescence experiments. |
Quantitative Data Summary
The following tables provide representative quantitative data observed in TKI-resistant cancer cell lines. Note: As specific quantitative data for this compound-resistant cell lines is limited in the public domain, the following data for sunitinib, a TKI with a similar mechanism of action, is provided as an illustrative example.
Table 1: IC50 Values in Sunitinib-Sensitive and -Resistant Renal Cell Carcinoma (RCC) Cell Lines
| Cell Line | IC50 (µM) of Sunitinib | Fold Resistance |
| 786-O (Parental) | 5.2 | 1.0 |
| 786-O (Sunitinib-Resistant) | 22.6 | 4.3 |
Data derived from a study on sunitinib-resistant 786-O cells.[1]
Table 2: Gene Expression Changes Associated with TKI Resistance
| Gene | Marker Type | Change in Resistant Cells | Method of Detection |
| MET | Bypass Signaling | Increased gene copy number and protein overexpression | qPCR, FISH, Western Blot |
| CDH1 (E-cadherin) | Epithelial Marker | Downregulation of mRNA and protein expression | qRT-PCR, Western Blot |
| VIM (Vimentin) | Mesenchymal Marker | Upregulation of mRNA and protein expression | qRT-PCR, Western Blot |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a general method for inducing this compound resistance in a cancer cell line through continuous dose escalation.
Materials:
-
This compound-sensitive cancer cell line (e.g., 786-O human renal cell carcinoma)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks and plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
MTT or similar cell viability assay kit
Procedure:
-
Determine the initial IC50 of this compound: a. Plate the parental (sensitive) cells in a 96-well plate. b. Treat the cells with a range of this compound concentrations for 72 hours. c. Perform a cell viability assay (e.g., MTT) to determine the IC50 value.
-
Initiate Resistance Induction: a. Culture the parental cells in a flask with complete medium containing this compound at a starting concentration equal to the IC10 or IC20 of the parental cells. b. Maintain the cells in this drug concentration, changing the medium every 2-3 days. c. Passage the cells as they reach 70-80% confluency.
-
Dose Escalation: a. Once the cells are proliferating at a steady rate in the initial drug concentration, increase the this compound concentration by approximately 1.5 to 2-fold. b. Monitor the cells closely for signs of widespread cell death. If significant cell death occurs, reduce the concentration and allow the cells to recover before attempting to increase the dose again. c. Continue this stepwise increase in this compound concentration over several months. The cells that survive and proliferate represent a this compound-resistant population.
-
Establishment and Characterization of the Resistant Line: a. Once the cells can tolerate a this compound concentration that is at least 4-5 times the initial IC50 of the parental cells, consider the line to be resistant. b. Wean the resistant cells off this compound for several passages to ensure the stability of the resistant phenotype. c. Re-determine the IC50 of this compound in the resistant cell line and compare it to the parental line to calculate the fold resistance. d. Cryopreserve aliquots of the resistant cell line at various passages. e. Characterize the molecular mechanisms of resistance (e.g., MET amplification, EMT).
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Managing Tivozanib-Induced Hypertension in Animal Research
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for managing hypertension induced by the VEGF receptor inhibitor, tivozanib, in animal models. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and challenges encountered during in vivo studies with this compound.
Q1: Why does this compound, a VEGF receptor inhibitor, cause hypertension?
A1: this compound selectively inhibits Vascular Endothelial Growth Factor (VEGF) receptors 1, 2, and 3. The binding of VEGF to its receptors on endothelial cells is crucial for stimulating the production of vasodilators like nitric oxide (NO) and prostacyclin.[1] By blocking VEGF signaling, this compound leads to:
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Reduced Nitric Oxide (NO) Bioavailability: Inhibition of VEGFR-2 decreases the expression and activation of endothelial nitric oxide synthase (eNOS), leading to reduced NO production.[2] NO is a potent vasodilator, and its reduction results in vasoconstriction and increased blood pressure.[3][2]
-
Increased Vasoconstrictor Production: this compound treatment has been shown to increase plasma levels of potent vasoconstrictors, including Angiotensin-II (Ang-II) and Endothelin-1 (ET-1).[4][5]
-
Microvascular Rarefaction: Chronic inhibition of VEGF signaling can lead to a reduction in the density of small blood vessels (capillaries), which may contribute to a sustained increase in systemic vascular resistance.[2]
Q2: At what dose and time point should I expect to see hypertension in my animal model?
A2: In C57BL/6 mice, oral administration of this compound at 1 mg/kg/day leads to a significant elevation in blood pressure starting from day 6 of treatment.[2] By day 21, systolic blood pressure can reach approximately 163 ± 6.6 mmHg .[2][4]
Q3: My animals are not developing hypertension after this compound administration. What could be the issue?
A3:
-
Incorrect Dosing or Formulation: Verify the concentration and stability of your this compound solution. Ensure accurate oral gavage technique to confirm the full dose was administered. This compound is typically dissolved in a vehicle like DMSO (<1%).[2]
-
Animal Strain Variability: Different mouse or rat strains may have varying sensitivities to VEGF inhibition. The C57BL/6 strain is a documented model for this compound-induced hypertension.[4]
-
Blood Pressure Measurement Technique: Inaccurate or stressful blood pressure measurement techniques can lead to variable and unreliable readings. Ensure proper training and acclimatization of the animals to the measurement procedure.[6][7]
-
Insufficient Treatment Duration: Hypertension develops over several days. Ensure you are monitoring for a sufficient period (e.g., at least one to three weeks).[2]
Q4: How can I manage this compound-induced hypertension in my study animals?
A4: Co-administration of antihypertensive agents is a common and effective strategy. The angiotensin II receptor blocker (ARB) losartan has been shown to effectively prevent this compound-induced hypertension in mice.[4][5] Other classes of antihypertensives like ACE inhibitors and calcium channel blockers are also used to manage VEGF inhibitor-induced hypertension in clinical settings and could be explored in preclinical models.[3]
Q5: What are the best methods for measuring blood pressure in mice for this type of study?
A5: Both non-invasive tail-cuff systems and invasive radiotelemetry are used.
-
Non-invasive Tail-Cuff: This is a common, cost-effective method.[8] However, it can be susceptible to stress-induced artifacts.[9] Proper acclimatization and a quiet, warm environment are critical for accurate readings.[7]
-
Invasive Radiotelemetry: Considered the gold standard, it provides continuous, direct blood pressure measurements in conscious, freely moving animals, avoiding restraint stress.[9] However, it is more expensive and requires surgery.[10] The choice of method depends on the specific requirements of the study.[9] For tracking blood pressure changes over several weeks in response to a drug, tail-cuff plethysmography is often sufficient if performed correctly.[8]
Q6: I'm using the tail-cuff method and my readings are inconsistent. How can I troubleshoot this?
A6:
-
Ensure Proper Acclimatization: Acclimatize mice to the restrainer and cuff for several days before starting measurements.[6]
-
Maintain Correct Temperature: The animal's tail must be adequately warmed (32-35°C) to ensure vasodilation and detectable blood flow.[7][11] Use a warming platform.[11]
-
Minimize Stress: Handle animals gently and perform measurements in a quiet, dedicated space.[7] Stress can cause restraint-induced hypothermia, which reduces tail blood flow and affects readings.[7]
-
Correct Cuff Placement and Size: Ensure the cuff is the correct size for the animal and is placed correctly on the tail.
-
Check for a Clear Signal: Modern systems display the pulse waveform. If the signal is weak or erratic, it may indicate insufficient blood flow or animal movement.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from a representative study on this compound-induced hypertension in C57BL/6 mice.
Table 1: this compound and Losartan Dosing in C57BL/6 Mice
| Compound | Dose | Route of Administration | Vehicle | Duration | Reference |
| This compound | 1 mg/kg/day | Oral (p.o.) | DMSO (<1%) | 21 days | [4] |
| Losartan | 10 mg/kg/day or 30 mg/kg/day | Intraperitoneal (i.p.) | Normal Saline | 21 days | [4] |
Table 2: Hemodynamic Effects of this compound in C57BL/6 Mice
| Parameter | Baseline (Day 0) | This compound - Day 6 | This compound - Day 21 | This compound + Losartan (30 mg/kg) - Day 21 | Reference |
| Systolic Blood Pressure | 106 ± 1.5 mmHg | 127 ± 4.2 mmHg | 163 ± 6.6 mmHg | Maintained within normal range | [2][4] |
| Diastolic Blood Pressure | 76.8 ± 1.7 mmHg | 95.4 ± 3.9 mmHg | 121.6 ± 8.7 mmHg | Maintained within normal range | [2] |
| Mean Arterial Pressure | 86 ± 1.6 mmHg | 105.5 ± 3.8 mmHg | 135 ± 7.9 mmHg | Maintained within normal range | [2] |
Experimental Protocols
Protocol 1: this compound and Losartan Administration
This protocol is based on methodologies described for studying this compound-induced hypertension in mice.[2][4]
-
Animal Model: 8-week-old male C57BL/6 mice.
-
Housing: House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
This compound Preparation: Dissolve this compound in DMSO to create a stock solution. On the day of dosing, dilute the stock solution with the appropriate vehicle to achieve a final DMSO concentration of <1%. The final volume for oral gavage should be around 0.1-0.2 mL for a 20-25g mouse.[1][12]
-
Losartan Preparation: Dissolve losartan in sterile normal saline (0.9% NaCl).
-
Administration Schedule:
-
Administer this compound (1 mg/kg) once daily via oral gavage.
-
For treatment groups, administer losartan (10 or 30 mg/kg) once daily via intraperitoneal injection.
-
Control groups should receive the respective vehicles (DMSO p.o. and saline i.p.).
-
-
Duration: Continue treatment for 21 consecutive days.
Protocol 2: Non-Invasive Blood Pressure Measurement (Tail-Cuff Method)
This protocol outlines the steps for accurate tail-cuff blood pressure measurement in mice.[4][13]
-
Equipment: A non-invasive tail-cuff blood pressure system (e.g., CODA® High Throughput System).
-
Acclimatization Period: For 5-7 consecutive days prior to the start of the experiment, place the mice in the restrainers on the warming platform for 15-20 minutes each day at the same time of day the measurements will be taken. This reduces stress-induced variability.
-
Measurement Procedure:
-
Set the warming platform to maintain a temperature that ensures the animal's tail temperature is between 32-35°C.[7]
-
Place the mouse in an appropriately sized restrainer.
-
Secure the occlusion and volume-pressure recording (VPR) cuffs to the base of the tail.
-
Allow the mouse to rest for 5-10 minutes on the platform before initiating measurements to allow it to calm down and for its tail to warm sufficiently.[6]
-
Perform a set of measurement cycles as per the manufacturer's instructions (e.g., 5 preliminary cycles followed by 10-20 measurement cycles).
-
-
Data Analysis: Average the successful readings for each animal to obtain the systolic, diastolic, and mean arterial pressure.
-
Frequency: Measure blood pressure every 3 days throughout the 21-day treatment period.[4]
Visualizations: Pathways and Workflows
Diagram 1: Signaling Pathway of this compound-Induced Hypertension
Caption: Mechanism of this compound-induced hypertension.
Diagram 2: Experimental Workflow for Managing this compound Hypertension
Caption: Workflow for a preclinical this compound study.
Diagram 3: Troubleshooting Guide for Blood Pressure Measurement
Caption: Troubleshooting tail-cuff measurements.
References
- 1. research.sdsu.edu [research.sdsu.edu]
- 2. Mechanism Underlying Triple VEGFR Inhibitor this compound-Induced Hypertension in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypertension Caused by VEGF-Signaling Pathway Inhibitors [jhoponline.com]
- 4. biorbyt.com [biorbyt.com]
- 5. Mechanism Underlying Triple VEGFR Inhibitor this compound-Induced Hypertension in Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. kentscientific.com [kentscientific.com]
- 11. m.youtube.com [m.youtube.com]
- 12. research.fsu.edu [research.fsu.edu]
- 13. ahajournals.org [ahajournals.org]
Technical Support Center: Tivozanib Preclinical Dose-Limiting Toxicity Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and understanding the dose-limiting toxicities (DLTs) of Tivozanib in preclinical models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in the design and execution of preclinical toxicology studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary dose-limiting toxicities of this compound observed in preclinical models?
A1: The most consistently observed dose-limiting toxicities of this compound in preclinical animal models are hypertension and proteinuria.[1][2][3][4][5] Additionally, studies in rats and monkeys have identified a range of other target organs for toxicity, including the adrenal gland, gastrointestinal system, kidney, bone marrow, liver, and heart.[6]
Q2: What is the primary mechanism of action of this compound that leads to these toxicities?
A2: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3).[7][8][9][10] The on-target inhibition of VEGFR signaling is the primary driver of its anti-angiogenic efficacy and also its associated toxicities. For instance, hypertension is understood to be a class effect of VEGFR inhibitors.
Q3: Are there established animal models for studying this compound's toxicities?
A3: Yes, rodent models, particularly mice and rats, are commonly used to investigate the toxicities of this compound.[1][9] Non-human primate models, such as cynomolgus monkeys, have also been used in preclinical safety assessments to provide data more translatable to humans.[6]
Q4: What are the key considerations when designing a preclinical study to evaluate this compound's DLTs?
A4: Key considerations include the selection of appropriate animal models, dose levels and administration schedule, and the specific endpoints to be monitored. It is crucial to include regular monitoring of blood pressure and urinary protein levels. A comprehensive study design should also incorporate pharmacokinetic (PK) and pharmacodynamic (PD) analyses to correlate drug exposure with the observed toxicities.
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during their preclinical experiments with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in blood pressure readings | - Improper cuff placement on the animal's tail.- Animal stress during measurement.- Inconsistent time of day for measurements. | - Ensure the blood pressure cuff is the correct size and placed correctly on the tail.- Acclimatize animals to the measurement procedure to minimize stress.- Perform measurements at the same time each day to account for diurnal variations. |
| Inconsistent proteinuria results | - Contamination of urine samples.- Improper storage of urine samples.- Variability in urine concentration. | - Use metabolic cages for clean urine collection.- Store urine samples at -80°C immediately after collection.- Normalize urinary protein levels to creatinine to account for variations in urine volume. |
| Unexpected animal mortality at lower doses | - Off-target toxicities.- Animal strain-specific sensitivity.- Formulation or dosing errors. | - Perform thorough necropsy and histopathology on deceased animals to identify the cause of death.- Consider using a different, less sensitive animal strain.- Double-check all calculations for dose formulation and ensure accurate administration. |
| Poor correlation between this compound dose and toxicity | - High inter-animal variability in drug metabolism.- Issues with drug formulation and bioavailability. | - Increase the number of animals per group to improve statistical power.- Conduct pharmacokinetic analysis to determine the actual drug exposure in each animal.- Ensure the this compound formulation is stable and consistently prepared. |
Quantitative Data Summary
The following table summarizes the quantitative data on dose-limiting toxicities of this compound from preclinical studies.
| Animal Model | Dose | Route of Administration | Observed Toxicities | Quantitative Findings | Reference |
| Mouse (C57BL/6) | 1 mg/kg/day | Oral | Hypertension, Proteinuria | Systolic blood pressure reached 163 ± 6.6 mmHg on day 21. Significant increase in urine protein concentration. | [1][2][3] |
| Rat | Not specified | Oral | Adrenal gland, GI, kidney, bone marrow, liver, heart toxicities | Not specified | [6] |
| Monkey (Cynomolgus) | Not specified | Oral | Adrenal gland, GI, kidney, bone marrow, liver, heart toxicities | Not specified | [6] |
Experimental Protocols
In Vivo Toxicology Assessment in Mice
This protocol is adapted from a study investigating this compound-induced hypertension and proteinuria in C57BL/6 mice.[1][2][3]
a. Animal Model and Dosing:
-
Species: Male C57BL/6 mice.
-
Dosing: this compound administered orally at 1 mg/kg daily for 3 weeks. A vehicle control group should be included.
b. Blood Pressure Measurement:
-
Method: Non-invasive tail-cuff plethysmography.
-
Frequency: Every 3 days.
-
Procedure:
-
Acclimatize mice to the restraining device and tail cuff for several days before the start of the experiment.
-
On the day of measurement, place the mouse in the restrainer and attach the tail cuff.
-
Allow the mouse to habituate for 5-10 minutes before starting the readings.
-
Obtain at least 10-15 consecutive readings and average them for the final blood pressure value.
-
c. Proteinuria Assessment:
-
Method: Urine collection via metabolic cages and measurement of protein concentration.
-
Frequency: Weekly.
-
Procedure:
-
House individual mice in metabolic cages for 24 hours for urine collection.
-
Measure the total urine volume.
-
Centrifuge the urine sample to remove any debris.
-
Determine the protein concentration in the supernatant using a standard method such as the Bradford assay or a urine protein dipstick.
-
Measure creatinine concentration to normalize protein levels.
-
Pharmacokinetic (PK) Analysis of this compound in Plasma (LC-MS/MS)
This protocol is a generalized procedure based on validated methods for this compound quantification.[1][2][11]
a. Sample Preparation:
-
Collect blood samples from animals at predetermined time points post-Tivozanib administration into EDTA-containing tubes.
-
Centrifuge the blood at 4°C to separate the plasma.
-
To 50 µL of plasma, add an internal standard.
-
Precipitate the plasma proteins by adding acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a new tube and dilute as necessary.
b. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
MS System: A triple-quadrupole mass spectrometer operating in positive ion mode.
-
Detection: Use multiple reaction monitoring (MRM) to detect the specific transitions for this compound and the internal standard.
Pharmacodynamic (PD) Analysis of Soluble VEGFR-2 (sVEGFR-2) in Serum (ELISA)
This is a general protocol for a sandwich ELISA, which can be adapted for sVEGFR-2 measurement using a commercial kit.[4][5][12]
a. Reagent and Sample Preparation:
-
Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.
-
Dilute serum samples as recommended by the kit protocol.
b. Assay Procedure:
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate for the time and temperature specified in the protocol (e.g., 2 hours at 37°C).
-
Aspirate the liquid from each well and add the detection antibody.
-
Incubate as recommended (e.g., 1 hour at 37°C).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Incubate as recommended (e.g., 30 minutes at 37°C).
-
Wash the plate again.
-
Add the substrate solution and incubate in the dark until color develops.
-
Add the stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Signaling Pathways and Experimental Workflows
Signaling Pathways in this compound-Induced Toxicities
Caption: Signaling pathways in this compound-induced toxicities.
Experimental Workflow for Identifying Dose-Limiting Toxicities
References
- 1. VEGF signalling inhibition-induced proteinuria: Mechanisms, significance and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Biologic and clinical activity of this compound (AV-951, KRN-951), a selective inhibitor of VEGF receptor-1, -2, and -3 tyrosine kinases, in a 4-week-on, 2-week-off schedule in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. This compound in the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a highly potent and selective inhibitor of VEGF receptor tyrosine kinases, for the treatment of metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Tivozanib Bioavailability Enhancement: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tivozanib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing this compound's bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the baseline oral bioavailability and key pharmacokinetic profile of this compound?
A1: The absolute bioavailability of this compound in humans has not been determined, but preclinical data in rats suggests a bioavailability of 71.8% to 82.4%. This compound is characterized by slow absorption and a long half-life, making it suitable for once-daily dosing.[1] Following oral administration, peak serum concentrations are typically reached between 2 and 24 hours.[2][3] Unchanged this compound accounts for over 90% of the drug circulating in the serum.[2][4][5]
Q2: How does the presence of food affect the in vivo bioavailability of this compound?
A2: Taking this compound with food does not significantly impact the overall systemic exposure, as measured by the area under the curve (AUC).[3][6][7][8] However, a high-fat meal can delay absorption, extending the time to maximum concentration (Tmax), and decrease the peak plasma concentration (Cmax) by approximately 23%.[6][7][8] Because these changes are not considered clinically significant for a chronically dosed drug that accumulates at steady-state, this compound can be administered with or without food.[3][6][8][9]
Q3: What are the primary metabolic pathways for this compound and how might they influence bioavailability?
A3: this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme, with minor contributions from CYP1A1 and UGTs.[2][3][4] Since CYP3A4 is a major enzyme for drug metabolism, co-administration with other drugs that induce or inhibit this enzyme can potentially alter this compound's plasma concentrations and, consequently, its bioavailability and efficacy. This compound is predominantly eliminated as an unchanged drug in the feces (around 79%), with metabolites found in urine (around 12%).[2][5][10]
Q4: Are there known drug-drug interactions that researchers should be aware of when designing in vivo studies?
A4: Yes, interactions with modulators of CYP3A4 are critical. Co-administration with strong CYP3A4 inducers (e.g., rifampicin, carbamazepine, phenytoin) can significantly decrease the exposure to this compound, potentially reducing its anti-tumor activity.[2][11][12] Conversely, co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) has been shown to have no clinically significant effect on this compound's pharmacokinetics.[2][13] Researchers should avoid the concomitant use of strong CYP3A4 inducers in their experimental models.[12]
Troubleshooting Guide for In Vivo Experiments
Issue: Lower than expected this compound plasma concentrations or high variability in results.
This is a common challenge in preclinical and clinical studies. The following guide provides a systematic approach to troubleshooting this issue.
Table 1: Pharmacokinetic Parameters of this compound (Single 1.5 mg Dose in Healthy Subjects)
| Parameter | Fasted State | Fed State (High-Fat Meal) | Geometric Mean Ratio (90% CI) (Fed/Fasted) |
| Cmax (ng/mL) | 18.1 | 14.1 | 77.5% (72.9-82.4%) |
| AUC0–∞ (ng·h/mL) | 2,198 | 2,377 | 107.4% (Not specified) |
| Median Tmax (hours) | 3 | 24 | N/A |
| Data sourced from studies in healthy volunteers.[6][7][8] |
Table 2: Effects of CYP3A4 Modulators on this compound Pharmacokinetics
| Co-administered Drug | CYP3A4 Interaction | Effect on this compound | Recommendation for In Vivo Studies |
| Rifampicin | Strong Inducer | Halves the biological half-life and total exposure (AUC).[2] | Avoid co-administration.[12] |
| Carbamazepine, Phenytoin | Strong Inducers | Decreases this compound levels.[11] | Avoid co-administration. |
| Ketoconazole | Strong Inhibitor | No clinically significant effect on PK.[2][13] | Co-administration is possible but should be noted. |
| This table summarizes key interactions that can significantly impact bioavailability. |
Strategies for Enhancing this compound Bioavailability
Given that this compound is a poorly water-soluble drug, formulation strategies are the most promising avenue for enhancing its oral bioavailability.
Solid Dispersion Technology
Solid dispersion is a well-established technique for improving the dissolution rate and solubility of poorly water-soluble drugs by dispersing the drug in a hydrophilic matrix at a molecular level.[14][15]
-
Potential Carriers: Polyethylene glycol (PEG), Povidone (PVP), Polaxamers, Gelucire.[16]
-
Mechanism: Reduces drug particle size to a molecular level, increases the surface area, and improves wettability, leading to a faster dissolution rate.[15]
-
P-glycoprotein (P-gp) Inhibition: Some carriers, like Kolliphor TPGS, also have P-gp inhibitory properties, which could further enhance absorption by reducing drug efflux from intestinal cells.[17][18]
Nanocrystal Formulation
Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to improved dissolution velocity and saturation solubility.
-
Method: Wet media milling is a common technique to produce a stable nanocrystalline suspension.[19]
-
Advantages: Can achieve a high drug load and may overcome pH-dependent solubility issues, leading to more consistent absorption.[19]
Lipid-Based Formulations
Lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can maintain the drug in a solubilized state in the gastrointestinal tract.[20][21]
-
Mechanism: These formulations form fine oil-in-water emulsions upon gentle agitation in aqueous media, facilitating drug absorption through lymphatic pathways and potentially avoiding first-pass metabolism.[20]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week with free access to standard chow and water.
-
Grouping: Divide animals into groups (n=5-6 per group), e.g., Group 1 (this compound suspension) and Group 2 (Enhanced this compound formulation).
-
Dosing: Administer a single oral dose of this compound (e.g., 1 mg/kg) via oral gavage. For fed-state studies, provide a high-fat meal 30 minutes prior to dosing.
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or jugular vein into EDTA-coated tubes at pre-dose (0 h) and at 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-dose.
-
Plasma Preparation: Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated HPLC or LC-MS/MS method.[1][22]
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: USP Dissolution Apparatus 2 (Paddle type).
-
Dissolution Medium: 900 mL of a biorelevant medium, such as Simulated Gastric Fluid (SGF, pH 1.2) without pepsin for 2 hours, followed by a switch to Simulated Intestinal Fluid (SIF, pH 6.8) without pancreatin.
-
Temperature: Maintain at 37 ± 0.5°C.
-
Paddle Speed: 75 rpm.
-
Procedure:
-
Place one capsule/tablet of each this compound formulation in separate dissolution vessels.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
-
Analysis: Determine the concentration of dissolved this compound in each sample using a validated UV-Vis spectrophotometer or HPLC method.
-
Data Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles for each formulation.
Diagrams and Workflows
Caption: Metabolic pathway of orally administered this compound.
Caption: Troubleshooting workflow for low this compound bioavailability.
Caption: Workflow for preparing and evaluating a this compound solid dispersion.
References
- 1. roswellpark.org [roswellpark.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Current Status of this compound in the Treatment of Patients With Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C22H19ClN4O5 | CID 9911830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ovid.com [ovid.com]
- 7. The effect of food on the pharmacokinetics of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A multicentre phase 1b/2 study of this compound in patients with advanced inoperable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Absorption, Metabolism, and Excretion of [(14) C]-Tivozanib, a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor, in Healthy Male Participants: A Phase I, Open-Label, Mass-Balance Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reference.medscape.com [reference.medscape.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. oncologynewscentral.com [oncologynewscentral.com]
- 14. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Role of P-Glycoprotein Inhibitors in the Bioavailability Enhancement of Solid Dispersion of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tsijournals.com [tsijournals.com]
- 19. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 20. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 22. HPLC methods for studying pharmacokinetics of this compound and in vitro metabolic interaction with dexamethasone in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Tumor Resistance to VEGF-A Blockade with Tivozanib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tivozanib, a potent and selective VEGF receptor tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an oral, once-daily tyrosine kinase inhibitor (TKI) that selectively targets and inhibits the phosphorylation of vascular endothelial growth factor receptors (VEGFR)-1, -2, and -3.[1][2][3][4] This blockade of VEGFR signaling disrupts angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1][2] By inhibiting these receptors, this compound effectively reduces tumor vascularization, leading to an anti-tumor effect.[3]
Q2: What are the known mechanisms of resistance to this compound?
Tumor resistance to this compound and other VEGF-A blockade therapies can arise through several mechanisms:
-
Activation of Alternative Angiogenic Pathways: Tumors can bypass VEGF-A blockade by upregulating other pro-angiogenic factors such as Fibroblast Growth Factor (FGF) and Platelet-Derived Growth Factor (PDGF).[5][6] These factors can then stimulate angiogenesis through their own respective signaling pathways.
-
Tumor Microenvironment Modifications: The tumor microenvironment plays a critical role in resistance. Infiltration of tumors by certain immune cells, particularly myeloid cells, has been associated with resistance to this compound.[7] These cells can secrete a variety of pro-angiogenic and immunosuppressive factors.
-
Upregulation of VEGF-C/VEGFR3 Signaling: While this compound inhibits VEGFR-3, tumors may develop resistance by increasing the expression of VEGF-C, which can promote lymphangiogenesis and provide an alternative route for tumor spread.[8]
Q3: What are potential strategies to overcome this compound resistance?
Several strategies are being investigated to overcome resistance to this compound:
-
Combination Therapy: Combining this compound with inhibitors of alternative signaling pathways, such as FGF or PDGF receptor inhibitors, is a promising approach.[5] Preclinical studies have shown that such combinations can restore sensitivity to anti-angiogenic therapy.[5]
-
Targeting the Tumor Microenvironment: Modulating the immune cell infiltrate within the tumor is another strategy. For instance, therapies that target myeloid-derived suppressor cells (MDSCs) could potentially enhance the efficacy of this compound.
-
Combination with Immunotherapy: Combining this compound with immune checkpoint inhibitors, such as anti-PD-1 antibodies (e.g., Nivolumab), has shown promising results in clinical trials like the TiNivo and TiNivo-2 studies.[9][10] This combination may work by both inhibiting angiogenesis and enhancing the anti-tumor immune response.
Troubleshooting Guides
Problem 1: Inconsistent or weak anti-tumor effects of this compound in our preclinical xenograft model.
| Possible Cause | Troubleshooting Step |
| Intrinsic Resistance of the Cell Line | Screen a panel of cancer cell lines to determine their in vitro sensitivity to this compound using a cell viability assay (e.g., MTT or CellTiter-Glo). Select a sensitive cell line for your in vivo studies. |
| Suboptimal Dosing or Administration | Ensure the correct dose and route of administration are being used based on published preclinical studies. For mice, oral gavage is the standard route. Verify the formulation and stability of the this compound solution. |
| Activation of Alternative Angiogenic Pathways | Analyze tumor tissue from treated animals for the upregulation of alternative pro-angiogenic factors like FGF2 and PDGF-B using qPCR or Western blotting. Consider a combination study with an FGF or PDGF receptor inhibitor. |
| High Infiltration of Myeloid Cells | Perform immunohistochemistry (IHC) on tumor sections to quantify the presence of myeloid cell markers such as CD68 and CD11b. High infiltration may indicate a resistant phenotype. |
Problem 2: Difficulty in assessing the activation of alternative signaling pathways (FGF/PDGF) in this compound-resistant tumors.
| Possible Cause | Troubleshooting Step |
| Low Protein Abundance or Phosphorylation | Optimize your Western blot protocol. Use fresh cell or tissue lysates and include phosphatase inhibitors in your lysis buffer. Ensure you are using validated antibodies for the phosphorylated forms of FGFR and PDGFR. |
| Poor Antibody Quality | Test multiple antibodies from different vendors to find one that provides a specific and robust signal. Include positive and negative controls in your experiments. |
| Inadequate Sample Preparation | For qPCR analysis, ensure high-quality RNA is extracted from tumor samples. Use validated primer sets for FGF2, PDGFB, and appropriate housekeeping genes. |
Problem 3: Inconsistent staining when performing immunohistochemistry (IHC) for myeloid cell markers.
| Possible Cause | Troubleshooting Step |
| Improper Tissue Fixation | Standardize your fixation protocol. Over-fixation or under-fixation can mask epitopes or lead to poor tissue morphology. 10% neutral buffered formalin for 24-48 hours is a common standard.[11][12][13] |
| Suboptimal Antigen Retrieval | The choice of antigen retrieval method (heat-induced or enzymatic) and buffer pH is critical and antibody-dependent. Titrate different retrieval conditions to find the optimal one for your specific antibody and tissue type.[11][12][13] |
| Incorrect Antibody Dilution | Perform a titration experiment to determine the optimal concentration of your primary antibody. High concentrations can lead to non-specific background staining, while low concentrations may result in weak or no signal.[11][12][13] |
| High Background Staining | Use appropriate blocking steps (e.g., with normal serum from the same species as the secondary antibody) to minimize non-specific antibody binding. Ensure adequate washing steps between antibody incubations.[11][12][13] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) |
| VEGFR1 | 0.21 |
| VEGFR2 | 0.16 |
| VEGFR3 | 0.24 |
| c-Kit | 14 |
| PDGFRβ | 6.5 |
Data from preclinical studies. IC₅₀ values can vary depending on the assay conditions.
Table 2: Efficacy of this compound in Clinical Trials for Advanced Renal Cell Carcinoma (RCC)
| Trial | Treatment Arm | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| TIVO-1 | This compound | 11.9 months | 33% |
| Sorafenib | 9.1 months | 23% | |
| TIVO-3 | This compound | 5.6 months | 18% |
| Sorafenib | 3.9 months | 8% | |
| TiNivo-2 | This compound + Nivolumab | 5.7 months | Not Reported |
| This compound Monotherapy | 7.4 months | Not Reported |
Data compiled from published clinical trial results.[10][14][15]
Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for CD68 and CD11b in FFPE Tumor Tissue
This protocol provides a general guideline for staining formalin-fixed, paraffin-embedded (FFPE) tumor sections for the myeloid cell markers CD68 and CD11b.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanols for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies:
-
Mouse anti-human CD68 (Clone KP1) - Dilution: 1:100 - 1:500
-
Rabbit anti-human CD11b (Clone EPR1344) - Dilution: 1:250 - 1:500
-
-
Biotinylated secondary antibody (anti-mouse or anti-rabbit)
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval buffer. The optimal buffer and heating time should be determined for each antibody. A common starting point is citrate buffer (pH 6.0) at 95-100°C for 20 minutes.[2][17]
-
Allow slides to cool to room temperature.
-
-
Peroxidase Block:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with blocking solution for 30-60 minutes at room temperature.[12]
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary antibody at the predetermined optimal dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS.
-
Incubate with streptavidin-HRP for 30 minutes at room temperature.
-
Rinse with PBS.
-
-
Chromogen Development:
-
Incubate slides with DAB substrate solution until the desired brown staining intensity is reached.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Western Blot for Phosphorylated FGFR and PDGFR
This protocol outlines the general steps for detecting phosphorylated FGF and PDGF receptors in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-FGFR (Tyr653/654) - Recommended dilution: 1:1000
-
Rabbit anti-phospho-PDGFRβ (Tyr751) - Recommended dilution: 1:1000
-
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.[18]
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[18]
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[19]
-
Wash the membrane with TBST (3 x 5 minutes).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane with TBST (3 x 5 minutes).
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an appropriate imaging system.
-
Signaling Pathways and Experimental Workflows
This compound inhibits angiogenesis by blocking the VEGF signaling pathway.
Strategies to overcome this compound resistance by targeting alternative pathways.
Workflow for investigating and overcoming this compound resistance.
References
- 1. aveooncology.com [aveooncology.com]
- 2. genomeme.ca [genomeme.ca]
- 3. biocare.net [biocare.net]
- 4. Phospho-FGFR Pan (Tyr653, Tyr654) Polyclonal Antibody (PA5-64626) [thermofisher.com]
- 5. Understanding and targeting resistance to anti-angiogenic therapies - Clarke - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 6. Controlling escape from angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in the treatment of renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound versus sorafenib as initial targeted therapy for patients with metastatic renal cell carcinoma: results from a phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. onclive.com [onclive.com]
- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. Protocol specific for CD11b Antibody (NB110-57102): Novus Biologicals [novusbio.com]
- 13. genomeme.ca [genomeme.ca]
- 14. This compound Versus Sorafenib As Initial Targeted Therapy for Patients With Metastatic Renal Cell Carcinoma: Results From a Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 17. CD11b Monoclonal Antibody (VIM-12) (605-181) [thermofisher.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Developing Biomarkers for Tivozanib Sensitivity and Resistance
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on biomarkers to predict Tivozanib sensitivity and resistance.
Troubleshooting Guides
This section provides guidance on common issues encountered during experimental procedures for this compound biomarker analysis.
Immunohistochemistry (IHC) for CD68+ Tumor-Associated Macrophages
Table 1: Troubleshooting Common IHC Staining Issues for CD68 in Renal Cell Carcinoma (RCC) Tissue
| Problem | Possible Cause | Recommended Solution |
| No or Weak Staining | Inadequate antigen retrieval. | Optimize heat-induced epitope retrieval (HIER) time and temperature. Ensure the pH of the retrieval buffer is optimal (typically citrate buffer, pH 6.0). |
| Primary antibody concentration too low. | Perform a titration experiment to determine the optimal antibody concentration. | |
| Issues with primary or secondary antibody. | Verify antibody compatibility and ensure proper storage. Run a positive control to confirm antibody activity. | |
| Tissue over-fixation. | Use a more robust antigen retrieval method or adjust fixation time for future samples. | |
| High Background Staining | Non-specific antibody binding. | Increase the concentration of the blocking serum (e.g., normal goat serum). Ensure the blocking step is of sufficient duration. |
| Endogenous peroxidase activity. | Include a peroxidase quenching step (e.g., with 3% H₂O₂) before primary antibody incubation.[1][2] | |
| Issues with the detection system. | If using a biotin-based system, consider endogenous biotin in kidney tissue and use an avidin/biotin blocking kit or a polymer-based detection system.[1] | |
| Non-Specific Staining | Primary or secondary antibody cross-reactivity. | Run a negative control (without primary antibody) to check for secondary antibody non-specificity. Consider using a more specific antibody. |
| Tissue drying out during staining. | Ensure slides remain in a humidified chamber throughout the staining procedure. |
In Vitro this compound Sensitivity Assays
Table 2: Troubleshooting In Vitro Drug Sensitivity Assays with this compound
| Problem | Possible Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a single-cell suspension before plating and use a calibrated multichannel pipette. |
| Edge effects in the plate. | Avoid using the outer wells of the plate for experimental samples or fill them with media to maintain humidity. | |
| IC50 Value Higher Than Expected | Cell line is resistant to this compound. | Correlate results with known resistance markers (e.g., high CD68 expression, presence of resistance gene signature). |
| Incorrect drug concentration. | Verify the stock concentration and serial dilutions of this compound. | |
| No Dose-Response Curve | This compound concentration range is too narrow or not appropriate. | Broaden the range of this compound concentrations in a preliminary experiment to determine the dynamic range for the specific cell line. |
| Assay endpoint is not optimal. | Ensure the assay duration is sufficient for the drug to exert its effect and that the readout (e.g., cell viability dye) is compatible with the experimental setup. |
Frequently Asked Questions (FAQs)
Q1: What are the most promising biomarkers for predicting this compound sensitivity and resistance?
A1: A key biomarker associated with this compound resistance is the infiltration of tumor-associated macrophages (TAMs), specifically those expressing CD68.[3] Preclinical and clinical data suggest that a higher percentage of CD68+ cells in the tumor microenvironment correlates with a poorer response to this compound.[3] Additionally, a 42-gene resistance signature, representing components of hematopoietic gene expression, has been identified and is associated with resistance.[4][5]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[4][6][7] By inhibiting these receptors, this compound blocks the signaling pathways that lead to angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and survival.[6]
Q3: What are the known mechanisms of resistance to VEGFR inhibitors like this compound in renal cell carcinoma?
A3: Resistance to VEGFR inhibitors can occur through several mechanisms, including:
-
Upregulation of alternative pro-angiogenic pathways: Tumors may begin to rely on other signaling pathways for blood vessel formation, such as those involving fibroblast growth factor (FGF), c-Met, and AXL.[3][6]
-
Alterations in the tumor microenvironment: Increased pericyte coverage of tumor vessels, as well as the presence of tumor-associated fibroblasts and bone marrow-derived cells, can contribute to resistance.
-
Epithelial-mesenchymal transition (EMT): A process where tumor cells become more migratory and invasive, which has been linked to TKI resistance.
-
Increased drug efflux: Tumor cells may upregulate drug efflux pumps that actively remove this compound from the cell, reducing its intracellular concentration.
Q4: How should I interpret my in vitro drug sensitivity assay results for this compound?
A4: When interpreting your results, consider the following:
-
IC50 Value: This is the concentration of this compound that inhibits 50% of cell growth. A lower IC50 value generally indicates higher sensitivity.
-
Dose-Response Curve: The shape of the curve can provide insights into the drug's mechanism of action and the heterogeneity of the cell population's response.
-
Correlation with Biomarkers: Compare your in vitro sensitivity data with the expression of known biomarkers (e.g., CD68, resistance gene signature) in your cell lines to validate their predictive power.
Experimental Protocols
Protocol 1: Immunohistochemical Staining for CD68 in Formalin-Fixed, Paraffin-Embedded (FFPE) Renal Tumor Tissue
1. Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes for 5 minutes each. b. Immerse in 100% Ethanol: 2 changes for 3 minutes each. c. Immerse in 95% Ethanol: 1 change for 3 minutes. d. Immerse in 70% Ethanol: 1 change for 3 minutes. e. Rinse in distilled water.
2. Antigen Retrieval: a. Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0). b. Heat the staining dish in a steamer or water bath to 95-100°C for 20-30 minutes. c. Allow slides to cool in the buffer for 20 minutes at room temperature.
3. Peroxidase Blocking: a. Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity. b. Rinse with PBS (phosphate-buffered saline).
4. Blocking: a. Incubate sections with a protein block or 5% normal goat serum in PBS for 30-60 minutes at room temperature in a humidified chamber.
5. Primary Antibody Incubation: a. Dilute the primary anti-CD68 antibody in PBS with 1% BSA to the predetermined optimal concentration. b. Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody and Detection: a. Rinse slides with PBS. b. Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 30-60 minutes at room temperature. c. Rinse with PBS. d. Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes. e. Rinse with PBS.
7. Chromogen and Counterstaining: a. Develop the signal with a DAB (3,3'-diaminobenzidine) substrate kit according to the manufacturer's instructions. b. Rinse with distilled water. c. Counterstain with hematoxylin. d. Rinse with distilled water.
8. Dehydration and Mounting: a. Dehydrate the sections through graded alcohols and xylene. b. Mount with a permanent mounting medium.
9. Analysis: a. Quantify the percentage of CD68-positive cells in the tumor area using an image analysis software or by manual counting across multiple high-power fields.
Protocol 2: Representative Workflow for this compound Resistance Gene Signature Analysis using qPCR
Note: The specific 42-gene signature for this compound resistance is proprietary to AVEO Oncology. This protocol provides a general workflow for how such a signature would be analyzed using a custom qPCR panel.
1. RNA Extraction: a. Extract total RNA from FFPE tumor tissue sections or cultured cells using a commercially available kit optimized for your sample type. b. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
2. cDNA Synthesis: a. Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
3. Preamplification (Optional but Recommended for Low Input RNA): a. Preamplify the cDNA using a pool of primers for the genes in the signature to increase the amount of target template.
4. Quantitative PCR (qPCR): a. Prepare a qPCR reaction mix containing a qPCR master mix, primers for each of the 42 target genes and 3-5 stable housekeeping genes (e.g., GAPDH, ACTB, B2M), and the preamplified cDNA. b. Run the qPCR on a real-time PCR instrument using a standard cycling protocol.
5. Data Analysis: a. Calculate the Cq (quantification cycle) values for each gene. b. Normalize the Cq values of the target genes to the geometric mean of the housekeeping genes (ΔCq). c. Calculate the relative expression of each gene using the ΔΔCq method, comparing the expression in the test sample to a reference sample (e.g., a this compound-sensitive cell line or a pool of normal kidney tissue). d. Input the normalized expression values into a pre-defined algorithm or scoring system to generate a "resistance score". A higher score would indicate a higher probability of resistance to this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits VEGFR phosphorylation, blocking downstream signaling pathways and angiogenesis.
Caption: Multiple mechanisms can contribute to the development of resistance to this compound.
Caption: A general workflow for the discovery and validation of predictive biomarkers for this compound response.
References
- 1. Gene expression signatures associated with the resistance to imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Developing transcriptomic biomarkers for TAVO412 utilizing next generation sequencing analyses of preclinical tumor models [frontiersin.org]
- 4. aveooncology.com [aveooncology.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Novel biomarker may predict response to new VEGF receptor inhibitor | EurekAlert! [eurekalert.org]
- 7. This compound in the treatment of renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Tivozanib Dose-Response in Tumor Growth Inhibition: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-response relationship of tivozanib in preclinical tumor growth inhibition studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized quantitative data to facilitate the design and interpretation of experiments involving this potent VEGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-tumor effect?
A1: this compound is a potent and selective tyrosine kinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFR)-1, -2, and -3.[1][2][3][4][5] By inhibiting these receptors, this compound blocks the VEGF signaling pathway, which is crucial for angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][3] This inhibition of angiogenesis leads to a reduction in tumor growth, vascular permeability, and metastasis.[1][3]
Q2: What are the reported IC50 values for this compound against its primary targets?
A2: this compound demonstrates high potency with inhibitory effects at nanomolar concentrations. The reported IC50 values are:
Q3: What is a typical starting dose for in vivo tumor growth inhibition studies in rodents?
A3: Based on preclinical studies, a dose of 1 mg/kg administered orally has been shown to significantly suppress VEGFR2 phosphorylation and decrease microvessel density in tumor xenografts.[4] Another study reported that a dose of 0.2 mg/kg/day in rats resulted in tumor growth inhibition (TGI) of ≥50% in 11 out of 15 human cancer cell line models. Therefore, a starting dose in the range of 0.2 mg/kg to 1 mg/kg is a reasonable starting point for many xenograft models.
Q4: How does this compound exposure correlate with clinical outcomes?
A4: Clinical studies in patients with renal cell carcinoma (RCC) have shown a strong correlation between this compound serum concentrations and anti-tumor activity. Higher average concentrations (Cavg) of this compound are associated with longer progression-free survival (PFS) and a greater reduction in tumor size.[7]
Troubleshooting Guide for In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in tumor growth within the same treatment group. | Inconsistent tumor cell implantation, differences in animal health, or variability in drug administration. | Ensure a standardized and consistent procedure for tumor cell implantation. Monitor animal health closely and exclude any animals that show signs of illness unrelated to the treatment. Verify the accuracy and consistency of the oral gavage technique. |
| Lack of significant tumor growth inhibition at expected effective doses. | The tumor model may be resistant to anti-angiogenic therapy. The drug may not be reaching sufficient concentrations in the tumor tissue. | Consider using a different tumor cell line known to be sensitive to VEGFR inhibitors. Evaluate the vascularity of the tumor model. Perform pharmacokinetic analysis to measure this compound concentrations in plasma and tumor tissue to ensure adequate exposure. |
| Toxicity observed in animals (e.g., weight loss, lethargy). | The administered dose is too high for the specific animal strain or tumor model. | Reduce the dose of this compound. If toxicity persists, consider a different dosing schedule (e.g., intermittent dosing instead of daily). Closely monitor animal weight and overall health, and establish clear endpoints for euthanasia if severe toxicity is observed. |
| Tumor regrowth after cessation of treatment. | This compound primarily inhibits angiogenesis, and discontinuation can lead to re-vascularization and tumor regrowth. | This is an expected phenomenon with anti-angiogenic agents. To study long-term efficacy, consider experimental designs that include maintenance therapy or combination therapies with cytotoxic agents. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Reference(s) |
| VEGFR-1 | 0.21 - 30 | [3][4][6] |
| VEGFR-2 | 0.16 - 6.5 | [3][4][6] |
| VEGFR-3 | 0.24 - 15 | [3][4][6] |
| c-Kit | 1.63 | [8] |
| PDGFR-β | 1.72 | [8] |
Table 2: Preclinical In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Tumor Type | This compound Dose | Route | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference(s) |
| Athymic Rat | A549 Xenograft | 1 mg/kg | Oral | Daily | >85% | [4] |
| Nude Rat | 15 Human Cancer Xenografts | 0.2 mg/kg/day | Oral | Daily | ≥50% in 11 of 15 models | |
| Nude Mouse | BH216 Her2-engineered Murine Breast Tumor | 5 mg/kg/day | Oral | Daily | Modest TGI (Complete inhibition in combination with capecitabine) | [9] |
| Nude Mouse | MX-1 Human Breast Tumor Xenograft | 20 mg/kg/day | Oral | Daily | Robust TGI | [9] |
Table 3: Clinical Dose and Exposure-Response in Renal Cell Carcinoma (RCC)
| Dose | Patient Population | Average Serum Concentration (Cavg) | Outcome | Reference(s) |
| 1.34 mg | Advanced RCC | 62.0 - 177 ng/mL | Median PFS: 9.7 months; Median Best Overall Response (BOR): -23.8% change in tumor size | [7] |
| 0.89 mg | Advanced RCC | 13.9 - 38.4 ng/mL | Median PFS: 5.6 months; Median Best Overall Response (BOR): -7.02% change in tumor size | [7] |
Experimental Protocols & Visualizations
General Protocol for a Xenograft Tumor Growth Inhibition Study
This protocol provides a general framework. Specific details may need to be optimized for different cell lines and animal models.
-
Cell Culture: Culture the desired human tumor cell line (e.g., Calu-6 for lung cancer, MX-1 for breast cancer) under sterile conditions using the recommended growth medium and supplements.
-
Animal Model: Use immunocompromised rodents such as athymic nude mice or rats. Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Tumor Implantation:
-
Harvest tumor cells during their exponential growth phase.
-
Resuspend the cells in a suitable vehicle, such as a mixture of serum-free medium and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1x10^6 to 1x10^7 cells) into the flank of each animal.
-
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth 2-3 times per week once the tumors become palpable.
-
Use calipers to measure the length and width of the tumors.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Prepare this compound in a suitable vehicle for oral administration.
-
Administer this compound or vehicle control to the respective groups via oral gavage at the specified dose and schedule.
-
-
Data Collection and Analysis:
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate the percentage of Tumor Growth Inhibition (TGI) using the formula: % TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Signaling Pathway of this compound Action
This compound exerts its anti-tumor effects by inhibiting the VEGF signaling pathway, which is critical for angiogenesis.
Logical Relationship: Dose, Exposure, and Response
The relationship between the administered dose of this compound, the resulting systemic exposure, and the observed anti-tumor response is a critical aspect of its pharmacology.
References
- 1. This compound in the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound in renal cell carcinoma: a new approach to previously treated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Profile of this compound and its potential for the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. aveooncology.com [aveooncology.com]
Technical Support Center: Mitigating Cardiovascular Adverse Events of Tivozanib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cardiovascular adverse events observed in studies involving Tivozanib.
Frequently Asked Questions (FAQs)
Q1: What are the most common cardiovascular adverse events associated with this compound?
A1: The most frequently reported cardiovascular adverse event is hypertension.[1][2] Other significant events include cardiac failure, cardiac ischemia, and arterial or venous thromboembolic events.[3][4]
Q2: What is the underlying mechanism of this compound-induced hypertension?
A2: this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3).[1] Inhibition of the VEGF signaling pathway is believed to cause endothelial dysfunction, leading to a decrease in nitric oxide (NO) production and an increase in the vasoconstrictor endothelin-1 (ET-1).[5] This can also lead to the activation of the renin-angiotensin system, increased oxidative stress, and consequently, elevated blood pressure.
Q3: When do cardiovascular adverse events typically occur after initiating this compound?
A3: Hypertension can have a median onset of as early as two weeks after starting treatment.[4] A real-world data analysis showed that the median onset time for this compound-associated adverse events was 37 days, with a significant number of events occurring within the first month.[2]
Q4: Are there any preclinical models that demonstrate mitigation of this compound-induced cardiovascular toxicity?
A4: Yes, a preclinical study in mice demonstrated that the angiotensin II receptor blocker (ARB), losartan, was effective in preventing this compound-induced hypertension.[6] This suggests that targeting the renin-angiotensin system could be a viable mitigation strategy.
Q5: How should I monitor for cardiovascular adverse events in my preclinical studies?
A5: Regular blood pressure monitoring is crucial. For in vivo studies, this should be done frequently, especially within the first few weeks of treatment. In vitro, assays using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can be used to assess for cytotoxicity, and alterations in contractility and electrophysiology.[7][8] Markers of endothelial dysfunction and oxidative stress can also be evaluated.[9][10][11]
Troubleshooting Guides
Issue: Significant Increase in Blood Pressure in Animal Models
Possible Cause: On-target effect of this compound due to VEGFR inhibition, leading to endothelial dysfunction and activation of the renin-angiotensin system.
Troubleshooting Steps:
-
Confirm Baseline: Ensure that baseline blood pressure measurements were stable and accurately recorded before the initiation of this compound treatment.
-
Dose-Response: Determine if the hypertensive effect is dose-dependent by testing a lower dose of this compound, if compatible with the experimental aims.
-
Implement Mitigation Strategy: Based on preclinical evidence, consider co-administration of an angiotensin II receptor blocker like losartan. See the detailed experimental protocol below.
-
Monitor Renal Function: Assess for proteinuria, as this can be another on-target effect of VEGFR inhibitors and can be associated with hypertension.[3]
Issue: Evidence of Cardiotoxicity in In Vitro Assays (e.g., decreased viability of hiPSC-CMs)
Possible Cause: Direct cytotoxic effects of this compound on cardiomyocytes or indirect effects via disruption of crucial signaling pathways.
Troubleshooting Steps:
-
Concentration-Response Curve: Establish a detailed concentration-response curve to identify the EC50 for the cytotoxic effect.
-
Test Cardioprotective Agents: Co-treat hiPSC-CMs with this compound and potential mitigating agents. For example, upregulating insulin or IGF-1 signaling has been shown to improve cardiomyocyte viability in the presence of some cardiotoxic VEGFR2/PDGFR-inhibiting TKIs.[7][8][12]
-
Assess Specific Cardiotoxic Mechanisms:
-
Oxidative Stress: Measure reactive oxygen species (ROS) production using fluorescent probes like MitoSOX™ Red to determine if oxidative stress is a contributing factor.[4]
-
Apoptosis: Perform assays to detect markers of apoptosis (e.g., caspase-3/7 activity, TUNEL staining) to understand the mode of cell death.
-
Electrophysiology: Use multi-electrode arrays to assess for any pro-arrhythmic effects by looking for changes in field potential duration.
-
Quantitative Data Summary
The following table summarizes the incidence of cardiovascular adverse events associated with this compound from clinical trials.
| Adverse Event | Study/Population | Incidence (All Grades) | Incidence (Grade ≥3) | Fatal Events |
| Hypertension | TIVO-3 | 45% | 22% | 0.8% (hypertensive crisis) |
| Phase II Discontinuation Trial | 45% | 12% | - | |
| TiNivo-2 & TIVO-3 Cohorts | - | ~20% | - | |
| Cardiac Failure | FOTIVDA Label | 1.6% | 1% | - |
| Cardiac Ischemia | FOTIVDA Label | 3.2% | 1.5% | 0.4% |
| Arterial Thromboembolic Events | FOTIVDA Label | 2% | - | 0.1% (ischemic stroke) |
| Venous Thromboembolic Events | FOTIVDA Label | 2.4% | - | 0.3% |
Data compiled from multiple sources.[1][2][3][4]
Experimental Protocols
Protocol 1: In Vivo Mitigation of this compound-Induced Hypertension with Losartan
This protocol is adapted from a preclinical mouse model and is intended for researchers investigating strategies to mitigate this compound-induced hypertension.
1. Animal Model:
-
Species: C57BL/6 mice (or other appropriate rodent model).
-
Acclimatize animals for at least one week before the start of the experiment.
2. Treatment Groups (minimum of n=8 per group):
-
Group 1: Vehicle Control (e.g., oral gavage of the vehicle used to dissolve this compound and Losartan).
-
Group 2: this compound only (e.g., 1 mg/kg, oral gavage, daily).
-
Group 3: this compound (1 mg/kg) + Losartan (e.g., 10 mg/kg, oral gavage, daily).
-
Group 4: Losartan only (10 mg/kg).
3. Acclimatization and Baseline Measurements:
-
Train animals for blood pressure measurement using a non-invasive tail-cuff system for several days to minimize stress-induced fluctuations.
-
Record baseline systolic and diastolic blood pressure for 3 consecutive days before starting treatment.
4. Treatment Administration:
-
Administer treatments daily for a period of 3-4 weeks.
-
Monitor animal weight and general health daily.
5. Blood Pressure Monitoring:
-
Measure blood pressure at regular intervals (e.g., every 3-4 days) throughout the study period.
6. Endpoint Analysis:
-
At the end of the study, collect blood and tissue samples (e.g., aorta, heart, kidneys).
-
Plasma Analysis: Measure levels of Angiotensin II and Endothelin-1 via ELISA.
-
Tissue Analysis:
-
Assess for histological changes in the aorta and heart.
-
Measure markers of oxidative stress (e.g., malondialdehyde levels) and nitric oxide bioavailability in aortic tissues.
-
Protocol 2: In Vitro Assessment of a Novel Agent to Mitigate this compound Cardiotoxicity
This protocol provides a framework for screening a novel compound ("Compound X") for its ability to mitigate this compound-induced toxicity in human iPSC-derived cardiomyocytes (hiPSC-CMs).
1. Cell Culture:
-
Culture hiPSC-CMs according to the manufacturer's instructions until they form a spontaneously beating syncytium.
2. Treatment Groups:
-
Group 1: Vehicle Control.
-
Group 2: this compound (at a predetermined cytotoxic concentration, e.g., EC25 or EC50).
-
Group 3: this compound + Compound X (at various concentrations).
-
Group 4: Compound X only.
3. Cytotoxicity Assay:
-
Treat cells for 24-48 hours.
-
Assess cell viability using a suitable assay (e.g., PrestoBlue, CellTiter-Glo).
4. Functional Assessment:
-
Contractility: Use video microscopy and motion vector analysis to assess changes in contraction and relaxation parameters.
-
Electrophysiology: If available, use a multi-electrode array (MEA) system to measure field potential duration and beat rate to assess for pro-arrhythmic potential.
5. Mechanistic Analysis (at a non-cytotoxic, functionally relevant concentration of this compound):
-
Oxidative Stress: Treat cells for a shorter duration (e.g., 6-12 hours) and measure mitochondrial superoxide production using MitoSOX™ Red staining and fluorescence microscopy or a plate reader.
-
Apoptosis: Treat cells for 24 hours and measure caspase-3/7 activity using a luminescent or fluorescent assay.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 44: Overview of this compound (tivo) safety in phase 3 clinical trials in patients with metastatic renal cell carcinoma (mRCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Evaluation of mitochondrial oxidative toxicity in mammalian cardiomyocytes by determining the highly reproducible and reliable increase in mitochondrial superoxides after exposure to therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypertension Induced by VEGF Signaling Pathway Inhibition: Mechanisms and Potential Use as a Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Losartan Alleviates the Side Effects and Maintains the Anticancer Activity of Axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening of Tyrosine Kinase Inhibitor Cardiotoxicity with Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput screening of tyrosine kinase inhibitor cardiotoxicity with human induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Oxidative Stress in Cardiomyocytes during the Aging Process in Rats Treated with Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. Evaluating Oxidative Stress in Human Cardiovascular Disease: Methodological Aspects and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
Validation & Comparative
Head-to-Head In Vivo Comparison: Tivozanib vs. Sunitinib in Preclinical Models
This guide provides a comprehensive in vivo comparison of two prominent tyrosine kinase inhibitors, tivozanib and sunitinib, with a focus on their preclinical performance in cancer models. Both drugs are notable for their anti-angiogenic properties, primarily through the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), a critical pathway in tumor neovascularization. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data, methodologies, and underlying signaling pathways.
Mechanism of Action and Kinase Inhibition Profile
This compound is a potent and selective inhibitor of all three VEGFRs (VEGFR-1, -2, and -3)[1][2]. Its high selectivity is a key differentiator, theoretically leading to fewer off-target effects. Sunitinib, in contrast, is a multi-targeted kinase inhibitor, targeting VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, FMS-like tyrosine kinase 3 (FLT3), and RET[3][4]. This broader spectrum of activity may contribute to a different efficacy and toxicity profile.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound and sunitinib in various preclinical tumor models. It is important to note that these data are compiled from separate studies and not from a single head-to-head comparative trial, which may introduce variability due to different experimental conditions.
Table 1: In Vivo Tumor Growth Inhibition
| Drug | Tumor Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Calu-6 (Lung) | Rats | 0.2-1 mg/kg, p.o. daily for 21 days | Reversibly suppressed tumor growth | [1] |
| Various Xenografts (Breast, Colon, etc.) | Athymic Mice | 0.04-1 mg/kg, p.o. daily for 14 days | Significant antitumor efficacy | [1] | |
| Sunitinib | CRL1611 (RCC) | Nude Mice | 20, 40, 80 mg/kg, p.o. daily | Dose-dependent tumor growth delay and regression | [4] |
| SN12C (RCC) | Nude Mice | 40, 80 mg/kg, p.o. daily | Tumor growth delay and inhibition | [4] | |
| MDA-MB-231 (Breast) | Athymic Nude Mice | 80 mg/kg/2 days, p.o. for 4 weeks | 94% reduction in tumor volume | [5] |
Table 2: In Vivo Angiogenesis Inhibition
| Drug | Assay | Animal Model | Dosing Regimen | Effect on Angiogenesis | Reference |
| This compound | Microvessel Density | Calu-6 tumor-bearing rats | 0.2-1 mg/kg, p.o. daily for 21 days | Reversibly suppressed angiogenesis | [1] |
| Choroidal Neovascularization | Mice | 1 mg/kg/day, p.o. | Suppressed development and led to regression of CNV | [6] | |
| Sunitinib | Microvessel Density | U87MG Glioblastoma xenografts | 80 mg/kg/day, p.o. (5 days on, 2 days off) | 74% reduction in microvessel density | [7] |
| Tube Formation (In Vitro) | HUVECs | 48-hour treatment | Concentration-dependent inhibition of tube formation |
Experimental Protocols
Tumor Xenograft Model for Efficacy Assessment
Objective: To evaluate the in vivo antitumor efficacy of this compound or sunitinib in a human tumor xenograft model.
Materials:
-
Human cancer cell line (e.g., CRL1611 for RCC)
-
Immunocompromised mice (e.g., athymic nude mice)
-
This compound or Sunitinib formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Human cancer cells are cultured under standard conditions.
-
Tumor Implantation: A suspension of tumor cells (e.g., 5 x 10^6 cells in 0.1 mL of media) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length x width²)/2.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups.
-
Treatment Group: Administer this compound or sunitinib orally via gavage at the specified dose and schedule (e.g., Sunitinib at 40 mg/kg daily).
-
Control Group: Administer the vehicle control using the same route and schedule.
-
-
Data Collection: Continue tumor volume measurements and monitor animal body weight and general health throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., immunohistochemistry for angiogenesis markers).
-
Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to compare the treatment and control groups.
In Vivo Angiogenesis Assay (Choroidal Neovascularization Model)
Objective: To assess the anti-angiogenic activity of this compound in a model of laser-induced choroidal neovascularization (CNV).
Materials:
-
C57BL/6 mice
-
This compound (1 mg/kg/day) or vehicle
-
Laser photocoagulator
-
Fluorescein angiography imaging system
-
Isolectin B4 for immunofluorescence staining
Procedure:
-
Treatment Initiation: Mice are treated with this compound or vehicle orally starting on day 0.
-
CNV Induction: On day 1, experimental CNV is induced by laser photocoagulation in the eyes of the mice.
-
Evaluation of CNV:
-
For developing CNV: Treatment continues, and on day 14, the extent of CNV is evaluated.
-
For established CNV: Treatment with this compound or vehicle is initiated 7 days after laser induction, and the effect on established CNV is assessed on day 14.
-
-
Analysis:
-
Choroidal Flat Mounts and Fluorescein Angiography: To visualize and quantify the CNV lesions and leakage.
-
Immunofluorescence: Staining with isolectin B4 to label the vasculature and measure the neovascular area.
-
Western Blot: To measure the expression of phosphorylated ERK1/2 in choroidal tissues as a marker of downstream signaling.
-
Mandatory Visualizations
Signaling Pathways
Caption: Comparative signaling pathways of this compound and Sunitinib.
Experimental Workflow
Caption: General experimental workflow for in vivo tumor xenograft studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. aacrjournals.org [aacrjournals.org]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Antiangiogenic effects of this compound, an oral VEGF receptor tyrosine kinase inhibitor, on experimental choroidal neovascularization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Rationale for Tivozanib and Nivolumab Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical rationale supporting the combination therapy of Tivozanib, a potent and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor (TKI), and Nivolumab, a programmed death-1 (PD-1) blocking antibody. The synergistic anti-tumor effect of this combination is rooted in the complementary mechanisms of action that target both tumor angiogenesis and immune suppression.
Mechanism of Action: A Dual Approach to Cancer Therapy
This compound: Targeting Tumor Angiogenesis
This compound is a highly potent and selective inhibitor of all three VEGFRs: VEGFR-1, VEGFR-2, and VEGFR-3.[1] These receptors are critical mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth, invasion, and metastasis. By blocking the signaling pathways initiated by VEGF binding to its receptors on endothelial cells, this compound effectively inhibits the proliferation and migration of these cells, leading to a reduction in tumor vascularization.[1] Preclinical studies in various human tumor xenografts, including lung, breast, and colon cancer, have demonstrated the anti-tumor activity of this compound through the inhibition of angiogenesis.[1]
Nivolumab: Releasing the Brakes on the Anti-Tumor Immune Response
Nivolumab is a fully human IgG4 monoclonal antibody that targets the PD-1 receptor on T-cells. The interaction of PD-1 with its ligands, PD-L1 and PD-L2, which are often overexpressed on tumor cells, leads to the suppression of T-cell activity, allowing cancer cells to evade immune surveillance. Nivolumab blocks this interaction, thereby restoring the cytotoxic function of T-cells and enabling them to recognize and attack tumor cells.
The Synergy of this compound and Nivolumab: Modulating the Tumor Microenvironment
The preclinical rationale for combining this compound and Nivolumab stems from the understanding that the tumor microenvironment (TME) is a complex ecosystem where angiogenesis and immune evasion are interconnected. VEGF, in addition to its pro-angiogenic role, also contributes to an immunosuppressive TME.
This compound's Immunomodulatory Effects:
Preclinical evidence suggests that this compound's anti-angiogenic activity creates a more favorable environment for an effective anti-tumor immune response. This is achieved through several mechanisms:
-
Normalization of Tumor Vasculature: By pruning the abnormal and leaky tumor vasculature, this compound can improve blood flow and increase the infiltration of effector T-cells into the tumor.
-
Reduction of Immunosuppressive Cells: Preclinical studies have indicated that this compound can reduce the accumulation of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the TME. This is partly attributed to the inhibition of the c-Kit/SCF signaling pathway, which is involved in the expansion of these immunosuppressive cell populations.
-
Enhanced Antigen Presentation: By alleviating tumor hypoxia, a consequence of abnormal vasculature, this compound may enhance the function of antigen-presenting cells (APCs) like dendritic cells (DCs), leading to more effective T-cell priming.
This modulation of the TME by this compound is hypothesized to sensitize tumors to the effects of PD-1 blockade by Nivolumab, which relies on the presence and activity of tumor-infiltrating lymphocytes.
Preclinical Experimental Data
While direct head-to-head preclinical studies comparing the combination of this compound and a PD-1 inhibitor to their respective monotherapies in vivo are not extensively available in the public domain, the following table summarizes the expected outcomes based on the known mechanisms and preclinical data for each agent class.
| Parameter | This compound Monotherapy | Nivolumab Monotherapy | This compound + Nivolumab Combination (Predicted) |
| Tumor Growth Inhibition | Moderate to high, dependent on tumor vascularity | Variable, dependent on tumor immunogenicity and PD-L1 expression | Synergistic and more durable tumor growth inhibition |
| Tumor Angiogenesis | Significant reduction in microvessel density | Minimal direct effect | Pronounced reduction in microvessel density and vascular normalization |
| CD8+ T-cell Infiltration | Potential for increased infiltration due to vascular normalization | Increased activation of existing intratumoral T-cells | Significant increase in infiltration and activation of CD8+ T-cells |
| Regulatory T-cells (Tregs) | Reduction in intratumoral Tregs | Minimal direct effect | Significant reduction in intratumoral Tregs |
| Myeloid-Derived Suppressor Cells (MDSCs) | Reduction in intratumoral MDSCs | Minimal direct effect | Significant reduction in intratumoral MDSCs |
Signaling Pathways and Experimental Workflow
References
A Comparative Analysis of Tivozanib's Potency Against Other VEGFR Tyrosine Kinase Inhibitors
This guide provides a detailed comparison of the potency of Tivozanib with other prominent Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase inhibitors (TKIs). The information is intended for researchers, scientists, and professionals in drug development, offering objective data from experimental studies to facilitate informed decisions in research and clinical contexts. This compound is recognized for its high potency and selectivity for VEGF receptors, which are crucial mediators of angiogenesis, a critical process in tumor growth and metastasis.[1]
Data Presentation: Comparative Potency of VEGFR TKIs
The potency of TKIs is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a specific biological or biochemical function by 50%. The table below summarizes the IC50 values for this compound and other selected VEGFR TKIs against the three main VEGF receptors. Lower IC50 values indicate higher potency. The data is derived from various in vitro cell-free kinase assays.
| Inhibitor | VEGFR-1 (Flt-1) IC50 (nM) | VEGFR-2 (KDR/Flk-1) IC50 (nM) | VEGFR-3 (Flt-4) IC50 (nM) | Other Notable Targets (IC50 in nM) |
| This compound | 30[2][3][4] | 6.5[2][3][4] | 15[2][3][4] | PDGFR, c-Kit[4] |
| Axitinib | 0.1 - 1.2[2][5][6] | 0.2[2][5][6] | 0.1 - 0.3[2][5][6] | PDGFRβ (1.6), c-Kit (1.7)[5] |
| Pazopanib | 10[2][7] | 30[2][7] | 47[2][7] | PDGFR (84), FGFR (74), c-Kit (140)[7] |
| Sorafenib | 26 | 90[2][8] | 20[2][8] | Raf-1 (6), B-Raf (22), PDGFRβ (57)[2] |
| Sunitinib | 2 (Ki) | 9 (Ki)[9] | 17 (Ki) | PDGFRβ (2), c-Kit (4)[8] |
| Regorafenib | 13[2] | 4.2[2] | 46[2] | PDGFRβ (22), c-Kit (7), RET (1.5), Raf-1 (2.5)[2] |
| Nintedanib | 34[2] | 13[2] | 13[2] | FGFR1/2/3 (37-108), PDGFRα/β (59/65)[2] |
Note: IC50 values can vary between different studies and assay conditions. The data presented represents values cited in the referenced literature. Ki (inhibition constant) is also presented for Sunitinib as it is a direct measure of binding affinity. This compound, along with Axitinib, Lenvatinib, and Nintedanib, demonstrated approximately tenfold lower IC50 values for VEGFR2 compared to Rivoceranib in one comparative analysis, with this compound being the most potent inhibitor in that study.[10]
Experimental Protocols
The IC50 values presented are typically determined through two primary types of in vitro assays: biochemical (cell-free) kinase assays and cell-based assays.
1. Biochemical (Cell-Free) Kinase Assay
This method directly measures the inhibitory effect of a compound on the enzymatic activity of an isolated, purified kinase.
-
Objective: To determine the concentration of a TKI required to inhibit 50% of the kinase's phosphorylation activity.
-
Materials:
-
Recombinant human VEGFR-1, -2, or -3 kinase (often as a GST fusion protein).[11][12]
-
A specific peptide substrate for the kinase (e.g., Biotin-Gastrin Precursor for VEGFR-2).[11]
-
Adenosine triphosphate (ATP), the phosphate donor.
-
The test inhibitor (e.g., this compound) at serially diluted concentrations.
-
Assay buffer and a 96-well microtiter plate.
-
-
General Procedure:
-
The recombinant VEGFR kinase, peptide substrate, and assay buffer are added to the wells of a microplate.
-
The test inhibitor is added to the wells in a range of concentrations. Control wells receive a vehicle (like DMSO) without the inhibitor.
-
The kinase reaction is initiated by adding a specific concentration of ATP (e.g., 1 µM).[4]
-
The plate is incubated at room temperature for a defined period (e.g., 30 minutes) to allow for substrate phosphorylation.[11]
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. Detection methods often involve a phospho-tyrosine specific antibody, which can be linked to a detection system like ELISA, DELFIA®, or luminescence (e.g., Kinase-Glo™).[11][13]
-
The results are plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.
-
2. Cell-Based Assays
These assays measure the effect of an inhibitor on cellular processes that are dependent on VEGFR signaling, providing data in a more biologically relevant context.
-
A) Cell Proliferation/Viability Assay
-
Objective: To determine the TKI concentration that inhibits 50% of VEGF-induced endothelial cell proliferation.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other VEGF-responsive cell lines.[3][9]
-
Cell culture medium, fetal bovine serum (FBS), and 96-well cell culture plates.
-
Recombinant human VEGF to stimulate proliferation.[9]
-
Test inhibitor at serially diluted concentrations.
-
A reagent to measure cell viability (e.g., MTS, MTT, or CellTiter-Glo®).
-
-
General Procedure:
-
HUVECs are seeded in a 96-well plate and typically serum-starved to reduce baseline signaling.
-
Cells are then treated with the test inhibitor at various concentrations for a short period.
-
VEGF is added to the medium to stimulate cell proliferation. Control wells include cells with no VEGF, cells with VEGF but no inhibitor, and cells with vehicle only.
-
The plates are incubated for an extended period (e.g., 48-72 hours) to allow for cell proliferation.[5]
-
A viability reagent (e.g., MTS) is added to each well. This reagent is converted by metabolically active cells into a colored or luminescent product.
-
The signal is measured using a microplate reader. The IC50 is calculated by plotting the signal (as a percentage of the VEGF-stimulated control) against the inhibitor concentration.
-
-
-
B) Receptor Phosphorylation Assay
-
Objective: To measure the TKI's ability to block VEGF-induced autophosphorylation of its receptor in a cellular context.
-
General Procedure:
-
HUVECs or cells engineered to overexpress a specific VEGFR are cultured and serum-starved.
-
The cells are pre-incubated with various concentrations of the test inhibitor.
-
The cells are then stimulated with VEGF for a short period (e.g., 5-15 minutes) to induce receptor autophosphorylation.
-
The cells are lysed, and the protein content is quantified.
-
The level of phosphorylated VEGFR is measured using techniques like Western Blot or a specific ELISA, using an antibody that recognizes the phosphorylated form of the receptor.[5][14]
-
The IC50 is determined by plotting the phosphorylation signal against the inhibitor concentration.
-
-
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: VEGFR2 signaling pathway upon ligand binding.
Caption: Experimental workflow for determining TKI potency.
References
- 1. Profile of this compound and its potential for the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. HTScan® VEGF Receptor 3 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Tivozanib's Efficacy in Tumors Refractory to VEGF-A Specific Antibodies: A Comparative Guide
For researchers and drug development professionals navigating the landscape of advanced renal cell carcinoma (RCC) treatment, particularly in patient populations refractory to initial therapies, understanding the nuances of subsequent treatment options is critical. This guide provides a detailed comparison of Tivozanib's efficacy in tumors that have developed resistance to vascular endothelial growth factor A (VEGF-A) specific antibodies, contextualized with alternative therapeutic agents.
This compound is an oral, potent, and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor (TKI) with a long half-life.[1] It is designed to inhibit all three VEGF receptors (VEGFR-1, -2, and -3), thereby suppressing angiogenesis, a critical process for tumor growth and metastasis.[2][3] This broad-spectrum VEGFR inhibition may offer an advantage in tumors that have become refractory to therapies targeting only VEGF-A.
Comparative Efficacy Data
The cornerstone evidence for this compound's efficacy in previously treated RCC comes from the pivotal Phase III TIVO-3 trial. This study compared this compound to Sorafenib, another VEGFR-TKI, in patients with advanced RCC who had failed at least two prior systemic therapies.[4] While the trial did not exclusively enroll patients refractory to VEGF-A specific antibodies like bevacizumab, a significant portion of the patient population had received prior VEGFR-targeted therapies. A post-hoc subgroup analysis of the TIVO-3 trial provides the most relevant clinical data for the scope of this guide, particularly the outcomes for patients previously treated with Axitinib, a potent VEGFR-TKI.
| Treatment Arm | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Overall Survival (OS) - Hazard Ratio (HR) |
| This compound | 5.6 months[5] | 18%[5] | 0.97[6] |
| Sorafenib (Comparator in TIVO-3) | 3.9 months[5] | 8%[5] | - |
Subgroup Analysis: Patients Previously Treated with Axitinib
In a subgroup of patients from the TIVO-3 trial who had received prior treatment with axitinib, this compound demonstrated continued activity:
| Treatment Arm | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| This compound | 5.5 months[7] | 13%[7] |
| Sorafenib | 3.7 months[7] | 8%[7] |
Alternative Therapies in VEGF-Refractory RCC
| Therapy | Trial/Setting | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Axitinib | AXIS Trial (post-cytokine) | 12.1 months[8] | 19%[8] |
| Cabozantinib | METEOR Trial (post-VEGFR TKI) | 7.4 months | 17% |
| Nivolumab | CheckMate 025 (post-anti-angiogenic therapy) | 4.6 months | 25% |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: VEGF Signaling Pathway and this compound's Mechanism of Action.
Caption: Generalized Preclinical Experimental Workflow for TKI Evaluation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of TKI efficacy.
In Vivo Tumor Xenograft Studies
-
Cell Lines: Human renal cell carcinoma cell lines (e.g., Caki-1, A498) are commonly used.
-
Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice) are utilized to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of tumor cells (typically 1x10^6 to 1x10^7 cells) in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound or other TKIs are typically administered orally once daily.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is often used to calculate tumor volume. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised for analysis. Immunohistochemistry for markers of angiogenesis (e.g., CD31) and proliferation (e.g., Ki-67) can be performed to assess the biological effects of the treatment.
VEGFR Phosphorylation Assays
-
Cell Culture and Treatment: Endothelial cells (e.g., HUVECs) or tumor cells expressing VEGFRs are cultured to sub-confluency. Cells are typically serum-starved before being stimulated with VEGF-A or VEGF-C in the presence or absence of varying concentrations of this compound or other TKIs.
-
Protein Extraction: After treatment, cells are lysed, and protein concentration is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for phosphorylated VEGFRs (e.g., anti-pVEGFR2 Tyr1175) and total VEGFRs.
-
Detection: Following incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the signal is detected using a chemiluminescent substrate. The ratio of phosphorylated to total VEGFR provides a measure of receptor activation and the inhibitory effect of the TKI.
Conclusion
This compound demonstrates efficacy in patients with advanced RCC who have been previously treated with other systemic therapies, including other VEGFR TKIs. Its broad-spectrum inhibition of all three VEGF receptors provides a strong rationale for its use in tumors that have developed resistance to agents that specifically target the VEGF-A ligand. While direct clinical trial data in a population exclusively refractory to VEGF-A specific antibodies is limited, the available evidence from the TIVO-3 trial and its subgroup analyses suggests that this compound is a viable and effective treatment option in the refractory setting. The choice of therapy for patients with refractory RCC should be individualized based on prior treatments, toxicity profiles, and patient characteristics. Further research, including head-to-head trials in well-defined refractory populations, will be crucial to further delineate the optimal sequencing of therapies in advanced RCC.
References
- 1. Cabozantinib for Renal Cell Carcinoma: Current and Future Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of Refractory Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Current Treatment Options for Metastatic Renal-Cell Carcinoma: Review of the Literature [jhoponline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Treatment of metastatic renal carcinoma patients with the combination of gemcitabine, capecitabine, and bevacizumab at a tertiary cancer center - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TIVO-3: Post-Hoc and Subgroup Analyses of Third- and Fourth-Line this compound Treatment Compared with Sorafenib - Oncology Practice Management [oncpracticemanagement.com]
- 8. Axitinib for the treatment of patients with advanced metastatic renal cell carcinoma (mRCC) after failure of prior systemic treatment - PMC [pmc.ncbi.nlm.nih.gov]
Tivozanib's Enhanced Selectivity: A Comparative Safety Analysis Against Less Selective Tyrosine Kinase Inhibitors
For Immediate Release
This guide provides a detailed comparison of the safety profile of Tivozanib, a highly selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor (TKI), with less selective TKIs commonly used in the treatment of advanced renal cell carcinoma (RCC). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by clinical trial data and detailed experimental methodologies.
Introduction
This compound is an oral, once-daily TKI that potently and selectively inhibits VEGFR-1, -2, and -3.[1][2] This high selectivity is designed to optimize VEGF blockade while minimizing off-target toxicities, potentially leading to an improved safety profile compared to less selective TKIs that inhibit a broader range of kinases.[3][4][5] This guide examines the safety data from key clinical trials, including the pivotal TIVO-3 trial, and network meta-analyses to provide a quantitative and qualitative comparison.
Comparative Safety Profile: this compound vs. Less Selective TKIs
Clinical data, primarily from the TIVO-3 trial comparing this compound to sorafenib, and network meta-analyses comparing this compound to other TKIs like sunitinib and pazopanib, suggest a favorable safety profile for this compound.[6][7][8]
Key Findings from Clinical Trials and Meta-Analyses:
-
TIVO-3 Trial: In the TIVO-3 trial, this compound demonstrated better tolerability compared to sorafenib in patients with relapsed or refractory advanced RCC.[9][10] Patients treated with this compound experienced fewer dose interruptions (48% vs. 63%) and dose reductions (24% vs. 38%) due to adverse events.[9] The most common grade 3 or 4 treatment-related adverse event for this compound was hypertension, which was manageable.[9][11]
-
Network Meta-Analyses: A network meta-analysis of first-line TKI treatments for metastatic RCC indicated that this compound had the most favorable safety profile in terms of grade 3 and 4 adverse events compared to cabozantinib, sunitinib, and pazopanib, without significant differences in efficacy.[12][13] Another network meta-analysis confirmed that as monotherapy, this compound and sorafenib were associated with a better safety profile than TKIs used in combination therapies.[2][7] Specifically, this compound ranked highest for the lowest incidence of overall adverse events, grade ≥3 adverse events, and dose modifications due to adverse events.[7]
Quantitative Analysis of Adverse Events
The following tables summarize the incidence of common and clinically significant treatment-related adverse events (TRAEs) from comparative studies.
Table 1: Comparison of Grade ≥3 Treatment-Related Adverse Events (TIVO-3 Trial: this compound vs. Sorafenib)
| Adverse Event | This compound (n=173) | Sorafenib (n=170) |
| Hypertension | 20% | 14% |
| Diarrhea | Less than this compound | More than this compound |
| Hand-foot syndrome (PPE) | Less than this compound | More than this compound |
| Rash | Less than this compound | More than this compound |
| Data from the TIVO-3 trial as reported in various sources.[9][14] |
Table 2: Comparative Tolerability Leading to Dose Modifications (TIVO-3 Trial)
| Parameter | This compound | Sorafenib |
| Dose Reductions | 24% | 38% |
| Dose Interruptions | 48% | 63% |
| Treatment Discontinuations | 21% | 30% |
| Data derived from analyses of the TIVO-3 trial.[15][16] |
Experimental Protocols
TIVO-3 Trial (NCT02627963)
The TIVO-3 study was a phase 3, randomized, controlled, open-label, multicenter trial comparing the efficacy and safety of this compound versus sorafenib in patients with refractory advanced RCC.[10][17]
-
Patient Population: Eligible patients were adults (≥18 years) with histologically confirmed metastatic RCC with a clear cell component who had failed at least two prior systemic regimens, including at least one VEGFR TKI.[10][17] Patients were required to have measurable disease and an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[10][17]
-
Randomization and Treatment: 350 patients were randomized 1:1 to receive either this compound (1.5 mg orally once daily for 21 days, followed by 7 days off in a 28-day cycle) or sorafenib (400 mg orally twice daily continuously).[9][10]
-
Endpoints: The primary endpoint was progression-free survival (PFS). Secondary endpoints included overall survival (OS), objective response rate (ORR), and safety.[18]
-
Safety Assessment: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) version 4.03.[17]
Signaling Pathway Selectivity
The differential safety profiles of this compound and less selective TKIs can be attributed to their distinct targets in cellular signaling pathways.
This compound's High Selectivity
This compound is a potent inhibitor of VEGFR-1, -2, and -3, which are key mediators of angiogenesis, the formation of new blood vessels that tumors need to grow.[1][3] Its high selectivity for these receptors minimizes the inhibition of other kinases, which is thought to reduce the incidence of certain off-target side effects.[3][4]
Figure 1: this compound's selective inhibition of VEGFR signaling.
Broader Inhibition by Less Selective TKIs
Less selective TKIs, such as sorafenib and sunitinib, inhibit a wider array of kinases in addition to VEGFRs. These include platelet-derived growth factor receptors (PDGFRs), c-KIT, and RAF kinases, which are involved in various cellular processes beyond angiogenesis.[5][9][11][19] This broader activity can contribute to a different and often more extensive side-effect profile.
Figure 2: Broader kinase inhibition by less selective TKIs.
Experimental Workflow: Phase 3 Comparative Trial
The logical workflow of a typical phase 3 comparative trial, such as TIVO-3, is crucial for understanding how safety and efficacy data are generated.
Figure 3: Workflow of a randomized controlled clinical trial.
Conclusion
The available evidence from clinical trials and network meta-analyses indicates that this compound's high selectivity for VEGFRs translates into a more favorable and manageable safety profile compared to less selective TKIs.[6][8] While hypertension is a notable on-target effect of this compound, the incidence of other common TKI-related adverse events, such as diarrhea and hand-foot syndrome, appears to be lower, leading to fewer dose modifications and discontinuations.[9][11][14] This improved tolerability, coupled with comparable efficacy, positions this compound as a valuable therapeutic option in the management of advanced RCC, particularly for patients where long-term treatment and quality of life are significant considerations. Further head-to-head comparative studies will continue to delineate the nuanced differences in the safety and efficacy of various TKIs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. frontiersin.org [frontiersin.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. Comparative safety of tyrosine kinase inhibitors in the treatment of metastatic renal cell carcinoma: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. actionkidneycancer.org [actionkidneycancer.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound versus sorafenib in patients with advanced renal cell carcinoma (TIVO-3): a phase 3, multicentre, randomised, controlled, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and Safety of Approved First-Line Tyrosine Kinase Inhibitor Treatments in Metastatic Renal Cell Carcinoma: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aveooncology.com [aveooncology.com]
- 18. urotoday.com [urotoday.com]
- 19. go.drugbank.com [go.drugbank.com]
Evaluating Tivozanib in Combination with FOLFOX for Gastrointestinal Tumor Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic rationale and available data for the combination of tivozanib, a vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor (TKI), with the FOLFOX chemotherapy regimen in gastrointestinal (GI) tumor models. While direct preclinical studies evaluating the full this compound-FOLFOX combination in GI tumor models are not extensively published, this document synthesizes existing preclinical and clinical data to offer a valuable resource for researchers in the field. The guide also presents a comparison with a standard-of-care alternative, bevacizumab in combination with FOLFOX.
Introduction to Therapeutic Agents
This compound (Fotivda®) is a potent and selective oral inhibitor of all three VEGFRs (VEGFR-1, -2, and -3).[1] By blocking these receptors, this compound inhibits angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[2][3] It is approved for the treatment of advanced renal cell carcinoma.[4][5]
FOLFOX is a combination chemotherapy regimen consisting of folinic acid (leucovorin), 5-fluorouracil (5-FU), and oxaliplatin.[6][7][8] It is a standard treatment for colorectal cancer and other gastrointestinal malignancies.[8][9] 5-FU is a pyrimidine analog that inhibits DNA synthesis, while oxaliplatin is a platinum-based drug that forms DNA adducts, leading to cancer cell death.[10]
Bevacizumab (Avastin®) is a recombinant humanized monoclonal antibody that targets VEGF-A. By binding to VEGF-A, bevacizumab prevents it from activating its receptors on endothelial cells, thereby inhibiting angiogenesis. It is often used in combination with chemotherapy for various cancers, including colorectal cancer.
Preclinical and Clinical Rationale for Combination Therapy
The combination of an anti-angiogenic agent like this compound with a cytotoxic regimen like FOLFOX is based on a strong scientific rationale. Anti-angiogenic drugs can "normalize" the tumor vasculature, which can improve the delivery and efficacy of concurrently administered chemotherapy.
Comparative Data
Due to the limited availability of direct preclinical comparisons, this guide presents a summary of the mechanisms of action and available clinical trial designs for this compound + FOLFOX versus a relevant comparator, bevacizumab + FOLFOX.
Mechanism of Action Comparison
| Therapeutic Agent/Combination | Target | Mechanism of Action |
| This compound | VEGFR-1, -2, -3 | Potent and selective tyrosine kinase inhibitor that blocks the phosphorylation of all three VEGFRs, leading to the inhibition of angiogenesis and tumor growth.[1][2] |
| FOLFOX | DNA Synthesis and Integrity | 5-Fluorouracil (5-FU): A pyrimidine analog that, after intracellular conversion, inhibits thymidylate synthase, leading to depletion of thymidine and subsequent inhibition of DNA synthesis and repair.[10] Oxaliplatin: A platinum derivative that forms platinum-DNA adducts, which inhibit DNA replication and transcription, leading to cell death.[10] |
| This compound + FOLFOX | VEGFRs, DNA Synthesis and Integrity | Synergistic Potential: this compound-mediated vascular normalization may enhance the delivery of 5-FU and oxaliplatin to the tumor. This compound's anti-angiogenic effect complements the cytotoxic action of FOLFOX. |
| Bevacizumab + FOLFOX | VEGF-A, DNA Synthesis and Integrity | Mechanism: Bevacizumab sequesters VEGF-A, preventing its interaction with VEGFRs and inhibiting angiogenesis. This is thought to improve the efficacy of FOLFOX by normalizing tumor vasculature and increasing the delivery of the cytotoxic agents. |
Signaling Pathway Diagrams
Below are diagrams illustrating the signaling pathways targeted by this compound and the general mechanism of action for FOLFOX.
Caption: this compound inhibits VEGFR signaling to block angiogenesis.
Caption: FOLFOX components disrupt DNA synthesis and replication.
Experimental Protocols
While a specific preclinical protocol for this compound with FOLFOX in GI tumors is not available, a representative experimental design can be extrapolated from clinical trial protocols and general preclinical study methodologies.
Example Experimental Workflow (Clinical Trial Design)
The following workflow is based on the design of the Phase II BATON-CRC trial, which compared this compound/mFOLFOX6 to bevacizumab/mFOLFOX6 in patients with metastatic colorectal cancer.
Caption: Workflow of a comparative clinical trial.
General Preclinical Xenograft Study Protocol
A typical preclinical study evaluating such a combination would likely involve the following steps:
-
Cell Line Selection: Human colorectal or other GI cancer cell lines (e.g., HT-29, HCT-116) would be selected.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) would be used.
-
Tumor Implantation: Cancer cells would be subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors would be allowed to grow to a specified size, and mice would then be randomized into treatment groups (e.g., Vehicle, this compound alone, FOLFOX alone, this compound + FOLFOX).
-
Treatment Administration:
-
This compound would typically be administered orally, daily.
-
FOLFOX components would be administered intraperitoneally or intravenously according to an established schedule.
-
-
Data Collection:
-
Tumor volume would be measured regularly (e.g., twice weekly) with calipers.
-
Animal body weight would be monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for markers of angiogenesis and apoptosis).
-
-
Endpoints:
-
The primary endpoint would be tumor growth inhibition.
-
Secondary endpoints could include survival analysis and biomarker modulation.
-
Conclusion
The combination of this compound with FOLFOX represents a scientifically sound approach for the treatment of GI tumors, leveraging the complementary mechanisms of anti-angiogenesis and cytotoxicity. While direct preclinical data for this specific combination in GI tumor models is limited in publicly accessible literature, the existing evidence for this compound's additive effect with 5-FU and the design of comparative clinical trials provide a strong foundation for further investigation. Researchers are encouraged to consider the experimental designs outlined in this guide for future preclinical evaluations to generate the data needed to further validate this promising therapeutic strategy. The comparison with the bevacizumab-FOLFOX combination highlights the ongoing efforts to optimize anti-angiogenic and chemotherapeutic regimens for patients with gastrointestinal cancers.
References
- 1. What is the mechanism of action of Bevacizumab? [synapse.patsnap.com]
- 2. Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Managing patients treated with bevacizumab combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FOLFOXIRI plus bevacizumab as standard of care for first-line treatment in patients with advanced colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Bevacizumab Plus FOLFOX-4 Combined With Deep Electro-Hyperthermia as First-line Therapy in Metastatic Colon Cancer: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biologic and clinical activity of this compound (AV-951, KRN-951), a selective inhibitor of VEGF receptor-1, -2, and -3 tyrosine kinases, in a 4-week-on, 2-week-off schedule in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bevacizumab Plus mFOLFOXIRI as First-line Treatment for Patients With Unresectable Metastatic Colorectal Cancer | MedPath [trial.medpath.com]
- 10. The efficacy and safety of bevacizumab combined with FOLFOX regimen in the treatment of advanced colorectal cancer: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Tivozanib: A Procedural Guide for Laboratory Professionals
Tivozanib is a potent kinase inhibitor used in cancer research and therapy.[1] Due to its cytotoxic potential, proper handling and disposal are critical to ensure personnel safety and prevent environmental contamination. This guide provides detailed, step-by-step procedures for the safe disposal of this compound and associated contaminated materials in a laboratory setting.
The primary and recommended method for the disposal of this compound is through controlled high-temperature incineration conducted by a licensed chemical destruction plant or hazardous waste management company.[2] Discharge of this compound into drains or sewer systems is strictly prohibited to avoid environmental contamination.[2]
Key Safety and Handling Data
The following table summarizes essential quantitative data relevant to the safe handling and disposal of this compound.
| Parameter | Value | Source(s) |
| Primary Disposal Method | Controlled High-Temperature Incineration | [2] |
| Recommended Incineration Temp. | > 850°C - 1200°C | [3][4] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat | [5] |
| Waste Classification | Hazardous / Cytotoxic Pharmaceutical Waste | [6] |
| Prohibited Disposal Routes | Drains, Sewer Systems, Regular Trash | [2][7] |
Experimental Protocol: this compound Waste Disposal Workflow
This protocol outlines the standard operating procedure for managing and disposing of waste generated from research activities involving this compound.
I. Personal Protective Equipment (PPE)
Before handling any this compound waste, personnel must wear appropriate PPE to minimize exposure:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles with side shields.
-
Lab Coat: A designated lab coat should be worn.
-
Respiratory Protection: For handling bulk powders or in case of spills, a NIOSH/MSHA-approved respirator may be necessary.[5]
II. Waste Segregation and Containment
Proper segregation at the point of generation is crucial. All this compound waste must be treated as hazardous or cytotoxic waste.
A. Unused or Expired this compound (Bulk Powder/Capsules):
-
Collect all non-viable this compound, including expired product or unused experimental quantities.
-
Place the material in a sealable, clearly labeled, and compatible hazardous waste container.
-
The container must be marked with "Hazardous Waste," the chemical name "this compound," and any other labels required by institutional or local regulations.
B. This compound-Contaminated Sharps:
-
Includes needles, syringes, scalpels, and glass slides that have come into direct contact with this compound.
-
Immediately place these items into a designated, puncture-proof sharps container specifically labeled for cytotoxic or hazardous chemical waste.
-
Do not overfill the sharps container.
C. This compound-Contaminated Labware (Non-Sharp):
-
Includes items such as gloves, bench paper, pipette tips, empty vials, and other disposable materials.
-
Place all contaminated items into a designated hazardous waste container, typically a plastic-lined box or pail labeled for cytotoxic/chemotherapeutic waste (often yellow or purple).[8]
-
Empty Containers: Empty this compound packaging can be triple-rinsed.[2] The rinsate must be collected as liquid hazardous waste. After rinsing, the container can be punctured to render it unusable and disposed of according to institutional guidelines, which may include disposal in a sanitary landfill.[2]
III. Spill Management and Disposal
In the event of a this compound spill, follow these steps:
-
Evacuate and secure the area to prevent further exposure.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material (e.g., paper towels or a spill pad) to prevent aerosolization. Do not wipe the area directly.[9]
-
Gently collect all contaminated absorbent materials, broken glass (using forceps), and any other items used for cleanup.[9]
-
Place all cleanup materials into a designated hazardous waste container.
-
Clean the spill area thoroughly, typically three times, with a detergent wipe or other appropriate decontaminating solution.[9] Dispose of the wipes as hazardous waste.
IV. Final Disposal
-
Store all sealed and labeled this compound hazardous waste containers in a secure, designated accumulation area away from incompatible materials.
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous material disposal company.[10]
-
Ensure that the final disposal method is high-temperature incineration with flue gas scrubbing to ensure complete destruction of the active compound.[2]
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams in a laboratory setting.
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. epa.gov [epa.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. bionicsscientific.com [bionicsscientific.com]
- 4. Incineration - Climate Action Accelerator [climateactionaccelerator.org]
- 5. cellagentech.com [cellagentech.com]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. nems.nih.gov [nems.nih.gov]
- 8. Lab Related Waste | Center for Neuroscience Health and Safety [cnssafety.ucdavis.edu]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 10. pubs.aip.org [pubs.aip.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
